Astringin

Catalog No.
S519586
CAS No.
29884-49-9
M.F
C20H22O9
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astringin

CAS Number

29884-49-9

Product Name

Astringin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

PERPNFLGJXUDDW-CUYWLFDKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(E)-Astringin; Astringin, trans-Astringin

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

The exact mass of the compound Astringin is 406.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Profile and Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Astringin, systematically known as (E)-Piceatannol-3'-O-β-D-glucopyranoside, is a stilbenoid derivative. The table below summarizes its core chemical characteristics.

Property Description
IUPAC Name (2S,3R,4S,5S,6R)-2-{3-[(E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol [1]
Chemical Formula C₂₀H₂₂O₉ [1]
Molar Mass 406.387 g/mol [1]
Chemical Structure 3-β-D-glucoside of Piceatannol [1]
Primary Natural Sources Bark of Picea sitchensis (Sitka spruce) and Picea abies (Norway spruce); also found in Vitis vinifera (grape) cell cultures and wine [1]

Detailed Experimental Protocols

Research on this compound involves its extraction, quantification, and pharmacological evaluation. Key methodologies from recent studies are outlined below.

Table: Key Experimental Models and Parameters in this compound Research
Research Aspect Experimental Model/Technique Key Parameters & Findings

| Pharmacological Study | In vivo (Sprague Dawley rats) [2] | - Dosage: 10 mg/kg this compound [2]

  • Inducer: Chromium (15 mg/kg) for nephrotoxicity [2]
  • Duration: Specific duration not detailed in abstract [2] | | Analytical Identification | UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) [3] | - Common Protocol: Reversed-phase C18 column; mobile phase water/acetonitrile with formic acid; mass detection in negative/positive ion modes [3] | | Mechanism Validation | In silico (Computational Modeling) [2] | - Molecular Docking: Validates binding affinity to target proteins (e.g., TLR4, RAGE, NF-κB) [2]
  • Molecular Dynamic Simulation (MDS): Assesses complex stability (e.g., 100 ns simulation) [2] |

Pharmacological Mechanisms and Pathways

A 2025 study demonstrated this compound's significant nephroprotective effect against chromium-induced toxicity. The therapeutic mechanism involves multi-target modulation of interconnected signaling pathways [2].

The diagram below illustrates the core mechanism of this compound's action as identified in the study.

G cluster_paths Pathways Modulated by this compound This compound This compound TLR4_MyD88 TLR4/MyD88 Pathway This compound->TLR4_MyD88 HMGB1_RAGE HMGB1/RAGE Pathway This compound->HMGB1_RAGE Oxidative_Stress ↓ Oxidative Stress This compound->Oxidative_Stress Apoptosis ↓ Apoptosis This compound->Apoptosis NFkB NF-κB Pathway TLR4_MyD88->NFkB HMGB1_RAGE->NFkB NFkB->Oxidative_Stress Inflammation ↓ Inflammation NFkB->Inflammation NFkB->Apoptosis

Key biochemical effects of this compound treatment include [2]:

  • Redox Balance:
    • Significantly increased activities of antioxidant enzymes (GPx, GSR, SOD, CAT, HO-1).
    • Increased glutathione (GSH) content and reduced levels of ROS and MDA.
  • Inflammation & Apoptosis:
    • Downregulated gene expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, COX-2).
    • Modulated apoptosis by increasing Bcl-2 and decreasing Bax, Caspase-3, and Caspase-9.
  • Renal Function:
    • Reduced levels of renal injury markers (BUN, creatinine, uric acid, KIM-1, NGAL).
    • Improved creatinine clearance and attenuated histological damage in renal tissues.

Research Gaps and Future Directions

While the nephroprotective potential of this compound is clear, several questions remain for drug development [2]:

  • Comprehensive pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
  • Toxicity and safety data from long-term administration studies.
  • Efficacy validation in other disease models involving oxidative stress and inflammation.

References

Natural Sources of Astringin

Author: Smolecule Technical Support Team. Date: February 2026

Astringin is found in a few specific plant genera. The following table details its documented natural sources.

Source Genus/Species Specific Part Context
Picea sp. (Spruce trees) Bark Found in Picea sitchensis (Sitka spruce) [1] [2] and Picea abies (Norway spruce) [1].
Vitis sp. (Grapevines) Cells/Cultures & Wine Present in Vitis vinifera (wine grape) cell cultures and has been detected in wine [1] [2].
Polygonum sp. Information Missing Listed as a source, though specific details are not provided [2].

Biological Activities and Research Insights

This compound has demonstrated significant bioactivities in preclinical research, suggesting potential for therapeutic development.

  • Cardioprotective Effects: this compound acts as a potent antiarrhythmic agent. In studies on ischemic and reperfused rat hearts, it reduced the severity of arrhythmias, decreased mortality, and limited the size of cardiac infarcts. These beneficial effects are correlated with its antioxidant activity and the upregulation of nitric oxide (NO) production [2].
  • Hepatoprotective and Anti-inflammatory Effects: Research indicates that this compound can significantly reduce pro-inflammatory responses and attenuate hepatic injury following trauma-hemorrhage. This salutary effect is likely due to the reduction of pro-inflammatory mediator levels [2].
  • Nephroprotective Effects: A recent study demonstrated that this compound could protect against chromium-induced kidney damage (nephrotoxicity) in rats. The compound alleviated oxidative stress and inflammation by modulating the TLR4/MyD88, HMGB1/RAGE, and NF-κB signaling pathways [3].
This compound Signaling Pathway in Nephroprotection

The diagram below illustrates the mechanism by which this compound protects against nephrotoxicity, based on the referenced study [3].

G Chromium Chromium OS_Inflammation Oxidative Stress & Inflammation Chromium->OS_Inflammation TLR4 TLR4/MyD88 Activation OS_Inflammation->TLR4 HMGB1 HMGB1/RAGE Activation OS_Inflammation->HMGB1 NFkB NF-κB Pathway Activation TLR4->NFkB HMGB1->NFkB Damage Renal Apoptosis & Tissue Damage NFkB->Damage This compound This compound Inhibit_TLR4 Inhibits TLR4/MyD88 This compound->Inhibit_TLR4 Inhibit_HMGB1 Inhibits HMGB1/RAGE This compound->Inhibit_HMGB1 Block_NFkB Blocks NF-κB Activation Inhibit_TLR4->Block_NFkB Inhibit_HMGB1->Block_NFkB Protection Reduced Oxidative Stress & Tissue Protection Block_NFkB->Protection

This compound counters chromium toxicity by inhibiting key inflammatory pathways, thereby protecting kidney cells.

Experimental Protocols for Key Activities

For researchers looking to validate or build upon these findings, here are summaries of the key methodological approaches from the cited studies.

Protocol 1: Ischemia/Reperfusion-Induced Arrhythmias in Rats [2]

This model assesses the cardioprotective effects of this compound.

  • Animal Model: Sprague-Dawley rats.
  • Surgical Procedure: Anesthetize rats, perform a thoracotomy, and occlude the left main coronary artery.
  • Ischemia/Reperfusion Protocols:
    • 30 min occlusion
    • 5 min occlusion followed by 30 min reperfusion
    • 4 h occlusion (for infarct size measurement)
  • Drug Administration: this compound is administered via infusion prior to coronary artery occlusion.
  • Key Outcome Measures:
    • Arrhythmia Analysis: Incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
    • Mortality Rate: Recorded during the experiment.
    • Biochemical Assays: Measure Nitric Oxide (NO) and Lactate Dehydrogenase (LDH) levels in carotid blood.
    • Infarct Size: Determined after 4 hours of occlusion.
Protocol 2: Chromium-Induced Nephrotoxicity in Rats [3]

This model evaluates the protective effects of this compound against kidney injury.

  • Animal Model: Rats.
  • Toxicant Administration: Chromium (VI) is administered to induce nephrotoxicity.
  • Drug Treatment: this compound is dissolved in 0.1% DMSO to a concentration of 2 mg/mL and administered to the treatment group.
  • Key Analytical Methods:
    • Gene Expression: Real-time quantitative PCR (qPCR) to analyze genes like NF-κB, RAGE, IL-1β, HMGB1, TLR4, MyD88, TNF-α, IL-6, and COX-2. Data is analyzed using the 2−ΔΔCT method.
    • Oxidative Stress Markers: Assessment of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) levels.
    • Antioxidant Enzymes: Evaluation of the activities of Glutathione Peroxidase (GPx), Glutathione Reductase (GR), and Catalase (CAT).
    • Renal Function Tests: Measurement of serum creatinine and blood urea nitrogen (BUN).
    • Histopathological Examination: Kidney tissues are examined for architectural damage.
    • Immunohistochemistry & TUNEL Assay: To assess apoptosis in renal tissues.

Sourcing for Research

This compound is available for research purposes from chemical and biological suppliers.

  • Supplier Example: PhytoLab GmbH & Co. KG sells this compound as a primary reference standard with a purity of ≥95.0% (HPLC) [4].
  • Pricing Context: As an example, a 10mg vial of this compound was listed at £312.67 [4]. Prices are subject to change and may vary by supplier and region.

References

Comprehensive Technical Guide: Pharmacological Properties of Astringin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Compound

Astringin is a naturally occurring stilbenoid compound, chemically identified as the 3-β-D-glucoside of piceatannol. This bioactive phytochemical is classified among the hydroxylated stilbenes and is structurally characterized by a 1,2-diphenylethylene nucleus with glycosidic substitution. The compound is primarily found in the bark of Sitka spruce (Picea sitchensis) and other related plant species [1] [2].

As a stilbene derivative, this compound shares structural similarities with resveratrol but possesses distinct functional modifications that enhance its biological activity and pharmacological potential. The compound demonstrates significant antioxidant capacity due to its phenolic structure, which facilitates free radical scavenging and electron donation. Recent scientific investigations have revealed that this compound exhibits a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anti-apoptotic properties, positioning it as a promising candidate for therapeutic development [1] [2].

Detailed Pharmacological Activities

Anti-inflammatory and Antioxidant Properties

This compound demonstrates significant efficacy in modulating oxidative stress and inflammatory pathways, with particularly promising applications in respiratory conditions:

  • Cellular Protection in Lung Injury Models: In LPS-induced acute lung injury using A549 lung epithelial cells, this compound (25-75 μg/mL) significantly reduced oxidative stress and inflammatory markers in a dose-dependent manner. Treatment resulted in decreased production of reactive oxygen species (ROS) and lipid peroxidation products, while enhancing cellular viability against LPS-induced toxicity [2].

  • Inflammatory Cytokine Suppression: this compound treatment markedly inhibited the production and secretion of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This anti-inflammatory effect was mediated through suppression of the PI3K/AKT/NF-κB signaling pathway, as confirmed through western blot analysis showing reduced phosphorylation of these signaling components [2].

  • Molecular Mechanism: The compound's ability to reduce oxidative stress and inflammatory cytokine production through inhibition of the ROS-mediated PI3K/AKT/NF-κB pathway constitutes its primary protective mechanism against LPS-induced acute lung injury. This pathway inhibition represents a promising therapeutic approach for pediatric lung injury conditions [2].

Table 1: Anti-inflammatory and Antioxidant Efficacy of this compound in Experimental Models

Experimental Model Concentration/Dose Key Findings Mechanistic Insights
LPS-induced ALI in A549 cells 25, 50, 75 μg/mL Reduced ROS generation; decreased TNF-α, IL-1β, IL-6; increased cell viability Inhibition of PI3K/AKT/NF-κB pathway
Chromium-induced nephrotoxicity in rats 10 mg/kg (oral gavage, 4 weeks) Reduced oxidative stress markers; improved renal function; decreased apoptotic markers Inhibition of TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways
Antiviral Activity Against SARS-CoV-2

Recent computational and structural studies have revealed this compound's potential as a natural inhibitor of SARS-CoV-2 replication:

  • Mpro Protease Inhibition: Molecular docking studies demonstrated that this compound exhibits strong binding affinity for the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7), with a docking score of -9.319 kcal/mol. This binding affinity was significantly higher than reference antiviral compounds GC376 (-6.976 kcal/mol) and N3 (-6.345 kcal/mol), suggesting superior target engagement [3].

  • Binding Efficiency and Stability: Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations confirmed that this compound exhibits favorable ligand efficacy and binding affinity to Mpro. Molecular dynamic simulations at 300K further demonstrated the stable binding interaction throughout the simulation time (100 ns), indicating robust complex formation [3].

  • Structural Interactions: Analysis of polar and non-polar interactions between this compound and Mpro revealed extensive hydrogen bonding and hydrophobic interactions with key residues in the protease active site, effectively blocking the enzyme's catalytic activity and thereby inhibiting viral replication [3].

Table 2: Antiviral Activity of this compound Against SARS-CoV-2 Mpro

Parameter This compound Reference Antivirals
Docking Score (kcal/mol) -9.319 GC376: -6.976; N3: -6.345
Molecular Dynamics Stability Stable at 300K throughout 100 ns Variable stability profiles
Ligand Efficiency Favorable based on MM-GBSA Moderate to good efficiency
Potential Application Natural inhibitor of SARS-CoV-2 replication Established protease inhibitors
Other Pharmacological Activities

Beyond its prominent anti-inflammatory, antioxidant, and antiviral properties, this compound demonstrates several additional therapeutic potentials:

  • Ferroptosis Inhibition: this compound functions as a ferroptosis inhibitor, protecting cells from iron-dependent non-apoptotic cell death. In erastin-treated bone marrow-derived mesenchymal stem cells, this compound (1-100 μM) effectively suppressed lipid peroxidation, a hallmark of ferroptotic cell death [1].

  • Anti-apoptotic Activity: In chromium-induced nephrotoxicity models in rats, this compound administration (10 mg/kg for 4 weeks) significantly reduced apoptotic markers and restored biochemical parameters, indicating robust cytoprotective effects against toxicant-induced cell death [1].

  • Cytotoxic Selectivity: While this compound itself has demonstrated cytotoxic potential against cancer cells, it exhibits a promising selectivity profile. In comparative studies, a related bacterial compound showed higher selectivity indices (2.5) toward cancer cells compared to doxorubicin (1.49), suggesting potential for therapeutic optimization of stilbene derivatives [4].

Experimental Protocols and Methodologies

In Vitro Anti-inflammatory and Antioxidant Assays

Cell Culture and Treatment:

  • Cell Line: A549 human lung epithelial cells
  • Culture Conditions: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and gentamycin at 37°C in 5% CO₂
  • Inflammatory Induction: Cells stimulated with LPS (concentration specified in source)
  • This compound Treatment: Applied at concentrations of 25, 50, and 75 μg/mL, with pretreatment 1 hour before LPS exposure [2]

Assessment Methods:

  • Cell Viability: MTT assay performed after 24 hours of co-incubation
  • Oxidative Stress Markers: ROS generation measured using DCFH-DA fluorescence; MDA levels assessed via thiobarbituric acid reactive substances (TBARS) assay
  • Inflammatory Cytokines: TNF-α, IL-1β, and IL-6 levels measured using ELISA
  • Protein Expression: Western blot analysis of PI3K, AKT, NF-κB pathway components [2]

Pathway Analysis: The anti-inflammatory mechanism of this compound can be visualized through the following signaling pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binding PI3K PI3K TLR4->PI3K Activation AKT AKT PI3K->AKT Phosphorylation NFkB NFkB AKT->NFkB Activation Cytokines Cytokines NFkB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation Release This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->NFkB Inhibits

Figure 1: this compound inhibition of PI3K/AKT/NF-κB signaling pathway

Molecular Docking Protocol for SARS-CoV-2 Mpro

Protein Preparation:

  • Source: Crystallographic structure of SARS-CoV-2 Mpro (PDB Code: 6LU7) retrieved from Protein Data Bank
  • Preparation Steps: Using Protein Preparation Wizard in Maestro v12.3 Schrödinger:
    • Added missing residues
    • Removed all ligands except cofactors and crystallographic water molecules
    • Adjusted H-bonds at variable pH
    • Assigned bond order and protonated structures according to pH 7.0
    • Minimized structures using OPLS force field [3]

Ligand Preparation:

  • Structure Drawing: this compound structure drawn using ChemDraw
  • Preparation Steps: Using LigPrep module in Maestro:
    • Energy minimization performed using OPLS-2005 force field
    • Generated low-energy conformers
    • Assigned proper protonation states [3]

Docking Methodology:

  • Software: Glide module in Maestro Schrödinger suite
  • Grid Generation: Binding pocket defined using receptor grid generation, constituting key residues involved in ligand binding
  • Docking Parameters: XP (extra precision) molecular docking calculations performed with default parameters
  • Analysis: Multiple poses generated for each compound; binding affinities calculated and compared [3]

Binding Validation:

  • MM-GBSA Calculations: Prime MM-GBSA used to calculate binding free energy (ΔG bind) using equation: ΔGbind = ΔEMM + ΔGsolv + ΔGSA
  • Molecular Dynamics: Desmond v12.3 used for MD simulations:
    • System built using Desmond system builder
    • Orthorhombic box shape with water molecules added
    • Systems neutralized with Na+/Cl- ions
    • Simulations run for 100 ns at 300K temperature and 1.013 bars pressure
    • OPLS3e force field applied for greater accuracy [3]

The molecular docking and validation workflow is systematically outlined below:

G PDB PDB Prep Prep PDB->Prep Retrieve Grid Grid Prep->Grid Prepare Docking Docking Grid->Docking Define Analysis Analysis Docking->Analysis Perform Validation Validation Analysis->Validation Evaluate Structure Structure Structure->PDB 6LU7 Ligands Ligands Ligands->Docking This compound Complexes Complexes Complexes->Analysis Poses Affinity Affinity Affinity->Analysis Score Dynamics Dynamics Dynamics->Validation 100ns

Figure 2: Workflow for molecular docking and validation of this compound

Research Summary and Perspectives

This compound demonstrates compelling multi-mechanistic pharmacological activity across various disease models, with particular promise in inflammatory, oxidative, and viral pathologies. The compound's ability to simultaneously modulate multiple signaling pathways (PI3K/AKT/NF-κB, TLR4/MyD88, and HMGB1/RAGE) while exhibiting direct antiviral effects through SARS-CoV-2 Mpro inhibition positions it as a valuable scaffold for drug development.

The complementary activities of this compound—addressing both the inflammatory response and underlying viral replication—suggest potential for broad-spectrum therapeutic applications. Furthermore, its natural origin and demonstrated safety profile in experimental models enhance its attractiveness as a lead compound. Future research should focus on systematic in vivo validation, structure-activity relationship studies to optimize potency, and investigation of synergistic effects with established therapeutic agents.

References

astringin antioxidant mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Astringin exerts its antioxidant effects through a multi-targeted approach, primarily involving direct free radical scavenging and the regulation of crucial cellular defense pathways.

  • Direct Free Radical Scavenging: this compound effectively neutralizes reactive oxygen species (ROS), reducing oxidative damage in cells. In vitro studies on LPS-stimulated A549 lung cells showed that this compound dose-dependently suppressed the elevation of ROS and malondialdehyde (MDA), a biomarker for lipid peroxidation [1].
  • Modulation of Signaling Pathways: Research indicates that this compound's activity involves the TLR4/MyD88/NF-κB and Nrf2 pathways.
    • In a rat model of chromium-induced nephrotoxicity, this compound treatment reduced the gene expression of TLR4, MyD88, and NF-κB, along with downstream inflammatory cytokines (TNF-α, IL-1β, IL-6). This was accompanied by a decrease in oxidative stress markers and an improvement in antioxidant enzyme activities [2].
    • Although not directly observed for this compound in the provided studies, its analog, astaxanthin, activates the Nrf2 pathway, a key regulator of the antioxidant response. It is plausible that this compound shares this mechanism, which typically leads to the upregulation of enzymes like heme oxygenase-1 (HO-1) [3] [4].

The diagram below illustrates the core signaling pathways modulated by this compound.

G OxidativeStress Oxidative Stress TLR4 TLR4 OxidativeStress->TLR4 Nrf2 Nrf2 OxidativeStress->Nrf2 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->InflammatoryCytokines ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes This compound This compound This compound->TLR4 Inhibits This compound->NFkB Inhibits This compound->Nrf2 Activates (Potential)

This compound modulates the TLR4/NF-κB and Nrf2 pathways to reduce inflammation and oxidative stress [2] [1].

Quantitative Data on Efficacy

The table below summarizes key quantitative findings from pre-clinical studies on this compound's antioxidant effects.

Model System Dosage / Concentration Key Antioxidant Outcomes Source
Chromium-induced nephrotoxicity in rats 10 mg/kg (oral gavage, 4 weeks) ↓ ROS, ↓ MDA; ↑ SOD, ↑ CAT, ↑ GSH; ↓ expression of NF-κB, TLR4, MyD88. [2]
LPS-stimulated A549 cells (in vitro) 25-75 µg/mL (pre-treatment 1h, then 24h) ↓ ROS levels; ↓ MDA content; enhanced cell viability. [1]
Erastin-treated BMDSCs (in vitro) 1-100 µM Inhibited lipid peroxidation (ferroptosis inhibition). [1]

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies from the cited studies.

In Vivo Assessment of Nephrotoxicity [2]
  • Animal Model: Male Sprague Dawley rats (13-14 weeks old, 205±10 g).
  • Induction of Toxicity: Chromium (15 mg/kg) was administered to induce nephrotoxicity and oxidative stress.
  • Treatment: this compound (10 mg/kg) was given daily via oral gavage for 4 weeks.
  • Key Biochemical Assays:
    • ROS Levels: Measured in renal tissue using a spectrophotometric assay.
    • Lipid Peroxidation (MDA): Quantified using the thiobarbituric acid reactive substances (TBARS) method.
    • Antioxidant Enzymes: Activities of superoxide dismutase (SOD), catalase (CAT), and levels of reduced glutathione (GSH) were measured in renal homogenates.
    • Gene Expression: mRNA levels of NF-κB, TLR4, MyD88, TNF-α, IL-1β, and IL-6 were analyzed using quantitative real-time PCR (qRT-PCR).
In Vitro Cell Viability and Oxidative Stress Assay [1]
  • Cell Line: Human A549 lung epithelial cells.
  • Induction of Stress: Cells were stimulated with LPS (1 µg/mL).
  • Treatment: Cells were pre-treated with this compound (0, 25, 50, 75 µg/mL) for 1 hour, then co-incubated with LPS for 24 hours.
  • Key Assays:
    • Cell Viability: Assessed using the MTT assay.
    • ROS Measurement: Intracellular ROS levels were detected using a DCFH-DA fluorescent probe and measured by flow cytometry or fluorescence microscopy.
    • Lipid Peroxidation: MDA content was measured to assess oxidative damage to lipids.
In Vitro Ferroptosis Inhibition Assay [1]
  • Cell Line: Bone marrow-derived stem cells (BMDSCs).
  • Induction of Ferroptosis: Cells were treated with Erastin, a known ferroptosis inducer.
  • Treatment: Co-incubation with this compound (1-100 µM).
  • Key Assay: Lipid Peroxidation was measured, likely using a fluorescent probe like C11-BODIPY⁵⁸¹/⁵⁹¹, to confirm this compound's anti-ferroptotic activity.

Drug Development Prospects

The summarized data indicates that this compound is a promising multi-target therapeutic candidate.

  • Mechanism: It combats oxidative stress via direct scavenging and modulation of the TLR4/MyD88/NF-κB pathway, with potential Nrf2 activation [2] [1].
  • Therapeutic Scope: Its efficacy in lung and kidney injury models, plus anti-ferroptotic activity, suggests potential for treating diseases with underlying oxidative damage [1].
  • Pharmacological Profile: As an orally active natural product with a demonstrated safety profile in pre-clinical models, this compound presents a strong foundation for further drug development [2] [1].

References

astringin stilbenoid properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Astringin's bioactivities are mediated through the modulation of key inflammatory and stress-response pathways.

  • Inhibition of PI3K/AKT/NF-κB in Lung Injury: Research shows this compound protects against LPS-induced toxicity in lung epithelial cells (A549). It suppresses oxidative stress and the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) by inhibiting the ROS-mediated PI3K/AKT/NF-κB pathway [1]. The flow of this mechanism is as follows:

G LPS LPS OxidativeStress Oxidative Stress (ROS) LPS->OxidativeStress This compound This compound This compound->OxidativeStress Suppresses PI3K_AKT PI3K/AKT Activation This compound->PI3K_AKT Inhibits OxidativeStress->PI3K_AKT NFkB NF-κB Activation PI3K_AKT->NFkB Inflammation Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation CytokineProduction Cytokine Production Inflammation->CytokineProduction

Figure 1: this compound inhibits the LPS-induced PI3K/AKT/NF-κB signaling pathway, reducing oxidative stress and inflammation.

  • Modulation of TLR4/MyD88 and HMGB1/RAGE in Nephrotoxicity: this compound also demonstrates a protective role in chromium (Cr)-induced kidney damage. It alleviates nephrotoxicity by downregulating the gene expression of key proteins in the TLR4/MyD88 and HMGB1/RAGE pathways, subsequently suppressing the master inflammatory regulator NF-κB and its downstream targets [2]. This mechanism can be visualized as:

G CrExposure Chromium (Cr) Exposure TLR4_MyD88 TLR4/MyD88 Pathway CrExposure->TLR4_MyD88 HMGB1_RAGE HMGB1/RAGE Pathway CrExposure->HMGB1_RAGE This compound This compound This compound->TLR4_MyD88 Downregulates This compound->HMGB1_RAGE Downregulates NFkB NF-κB Activation TLR4_MyD88->NFkB HMGB1_RAGE->NFkB Apoptosis Apoptosis NFkB->Apoptosis Inflammation Inflammation & Oxidative Stress NFkB->Inflammation

Figure 2: this compound alleviates nephrotoxicity by downregulating the TLR4/MyD88 and HMGB1/RAGE pathways, inhibiting NF-κB-mediated inflammation and apoptosis.

Experimental Evidence & Protocols

The following details the key in vivo and in vitro models that have demonstrated the efficacy of this compound.

Experimental Model Inducer of Toxicity This compound Treatment Key Measured Outcomes

| In Vitro (A549 cells) Human lung epithelial cells [1] | Lipopolysaccharide (LPS) | Not specified in extracts | ↓ ROS generation ↓ TNF-α, IL-1β, IL-6 (ELISA) ↓ PI3K/AKT/NF-κB protein levels (Western blot) | | In Vivo (Rat model) Chromium-induced nephrotoxicity [2] | Chromium (VI) [20 mg/kg, i.p.] | 20 & 40 mg/kg, oral gavage | ↓ Gene expression of TLR4, MyD88, HMGB1, RAGE, NF-κB, TNF-α, IL-6, COX-2 (qRT-PCR) ↓ Blood markers (creatinine, urea) ↓ Oxidative stress (↑ SOD, GPx; ↓ ROS, MDA) Improved tissue histology |

Bioavailability and Pharmacokinetics

Stilbenoids, as a class, are known for challenges in bioavailability. This compound is the 3-β-D-glucoside of piceatannol [2]. The glucosylation generally influences water solubility and may affect its absorption and metabolism. While direct pharmacokinetic data for this compound is limited in the provided results, insights can be drawn from related compounds:

  • Metabolism and Excretion: Stilbenoids undergo rapid and extensive metabolism in the intestine and liver, primarily via glucuronidation and sulfation [3] [4]. The resulting sulfate and glucuronide metabolites are prevalent in plasma and tissues [3].
  • Enterohepatic Recycling: Compounds like resveratrol and pterostilbene are predominantly excreted via non-renal (fecal) routes, suggesting a significant role for enterohepatic recycling, where metabolites are reconverted to the parent compound in the gut, potentially prolonging biological activity [3]. This may also be relevant for this compound.

Research Considerations

For scientists designing future studies on this compound, consider these factors:

  • Source and Variability: this compound content in spruce bark is highly variable. It depends on the tree species, geographical location, position on the stem, season of harvest, and post-harvest handling [5]. For reproducible research, careful standardization of raw material is crucial.
  • Analytical Methods: Common methods for quantifying this compound and related stilbenoids include GC-MS, HPLC, and GC-FID [5].
  • Beyond Monomers: this compound is a monomeric stilbenoid. Research into other compounds, such as oligomeric viniferins, suggests that exploring a broader range of stilbenoids could reveal compounds with higher potency or better efficacy profiles [6].

References

Compound Profile: Astringin and Piceatannol

Author: Smolecule Technical Support Team. Date: February 2026

Astringin is a stilbenoid, specifically the 3-β-D-glucoside of Piceatannol [1] [2]. The table below summarizes the core characteristics of both the glucoside and its aglycone.

Property This compound Piceatannol
Chemical Definition Piceatannol-3-O-β-D-glucoside [2] [3] 3,4,3',5'-Tetrahydroxy-trans-stilbene [1]
Relationship Glycosylated form (glucoside) of Piceatannol [1] [2] Aglycone (core molecule) of this compound [1]
IUPAC Name Information missing from search results 4-[(E)-2-(3,5-Dihydroxyphenyl)ethen-1-yl]benzene-1,2-diol [1]
Molecular Formula Information missing from search results C₁₄H₁₂O₄ [1]
Molar Mass Information missing from search results 244.246 g·mol⁻¹ [1]
Appearance Information missing from search results White solid (samples often yellow due to impurities) [1]
Melting Point Information missing from search results 215–217 °C [1]
Natural Sources Bark of Norway spruce (Picea abies) [1] [3], bark of Picea sitchensis [2], red wine [1] [4]. Metabolite of resveratrol; found in passion fruit seeds, red wine, grapes, white tea, Japanese knotweed [1].

Detailed Experimental Protocols

The following methodologies are critical for isolating, quantifying, and evaluating the biological activity of this compound.

Analytical Quantification via LC-MS/MS

Advanced liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of stilbenes like this compound in complex matrices.

  • Sample Preparation: For wine analysis, samples can often be directly injected after filtration, removing the need for complex pre-treatment [5]. For other matrices like grapes or plant tissues, a solid-phase extraction (SPE) purification step may be employed [6].
  • Chromatography:
    • Column: C-18 reversed-phase column [5].
    • Elution: Gradient elution is typically used to separate the target analytes in a single run [5].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in negative ion mode provides higher sensitivity for stilbenes than Atmospheric Pressure Chemical Ionization (APCI) [5].
    • Detection: Multiple Reaction Monitoring (MRM) is used for high sensitivity quantification. This involves selecting a specific precursor ion and monitoring one or more characteristic product ions [6] [5].
  • Performance: A developed method for wine analysis achieved detection limits in the range of 50.0 ng/mL for piceatannol [5], demonstrating the technique's suitability for detecting these compounds at low concentrations.
In Vitro Assessment of Anti-Inflammatory and Antioxidant Activity

A 2023 study detailed a protocol for evaluating this compound's protective effects in a model of Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) using A549 lung epithelial cells [2].

  • Cell Line & Culture: Human A549 lung epithelial cells.
  • Induction of Injury: Cells are stimulated with LPS to induce an inflammatory and oxidative stress response, modeling ALI [2].
  • Intervention: Pre-treatment or co-treatment with this compound at various concentrations.
  • Key Assays & Measurements:
    • Cell Viability: Assessed using a method like Cell Counting Kit-8 (CCK-8) to ensure this compound prevents LPS-induced cellular damage [2].
    • Oxidative Stress: Measurement of intracellular Reactive Oxygen Species (ROS) levels [2].
    • Inflammatory Markers: Quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant, typically via ELISA [2].
    • Protein Analysis: Western blot analysis to determine the expression and phosphorylation levels of key proteins in the PI3K/AKT/NF-κB signaling pathway [2].

Biological Activities and Molecular Mechanisms

Current research indicates that this compound's primary bioactivities are closely linked to its potent antioxidant and anti-inflammatory properties.

Activity Observed Effect Proposed Molecular Mechanism Experimental Model
Anti-inflammatory Reduced production of TNF-α, IL-1β, and IL-6 [2]. Inhibition of the PI3K/AKT/NF-κB signaling pathway [2]. LPS-stimulated A549 lung epithelial cells [2].
Antioxidant Suppression of LPS-induced oxidative stress [2]. Scavenging of free radicals; reduction of intracellular ROS generation [2]. LPS-stimulated A549 lung epithelial cells [2].
Lignin Incorporation Acts as a monomer incorporated into the lignin polymer [3]. Radical coupling and cross-coupling reactions during lignification, forming structures like benzodioxanes and phenylcoumarans [3] [7]. Norway spruce (Picea abies) bark [3].

The anti-inflammatory mechanism of this compound, as identified in recent research, can be visualized as the following signaling pathway:

G LPS LPS Stimulus PI3K PI3K LPS->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation This compound This compound This compound->PI3K Inhibits

Diagram 1: Proposed mechanism for this compound inhibition of LPS-induced inflammation via the PI3K/AKT/NF-κB pathway.

Research Implications and Future Directions

The findings that this compound inhibits the PI3K/AKT/NF-κB pathway position it as a potential candidate for therapeutic development, especially for inflammatory conditions like pediatric acute lung injury [2]. Furthermore, its natural occurrence in spruce bark makes it a compound of interest for the sustainable sourcing of bioactive molecules.

However, several critical research gaps remain:

  • Bioavailability and Metabolism: Like its aglycone piceatannol and the well-known resveratrol, this compound may face challenges with poor bioavailability and rapid metabolism (e.g., glucuronidation) [1] [8]. Strategies to improve its pharmacokinetic profile are a crucial area for future investigation.
  • Comprehensive Preclinical Data: More extensive in vivo studies are needed to validate its efficacy and safety across different disease models.
  • Target Specificity: Further research is required to fully elucidate its molecular targets and any potential off-target effects.

References

Current Research Focus and Identified Gaps

Author: Smolecule Technical Support Team. Date: February 2026

The most recent and technical study focuses exclusively on the nephroprotective (kidney-protecting) effects of astringin against chromium-induced toxicity in a rat model [1]. The quantitative data and proposed mechanism from this study are summarized below.

Table 1: Quantitative Biochemical Findings from a Rat Model of Chromium-Induced Nephrotoxicity* [1]

Parameter / Marker Toxicant Group (Cr) Treatment Group (ATN + Cr) Control Group
Gene Expression (NF-κB, TLR4, etc.) Significantly Increased Significantly Reduced Normal Level
Reactive Oxygen Species (ROS) Significantly Increased Significantly Reduced Normal Level
Antioxidant Enzymes (SOD, CAT, GSH) Significantly Decreased Significantly Increased Normal Level
Renal Function Markers (Creatinine, Uric Acid, Urea) Significantly Increased Significantly Reduced Normal Level
Apoptotic Markers (Bax, Caspase-3) Significantly Increased Significantly Reduced Normal Level
Anti-apoptotic Marker (Bcl-2) Significantly Decreased Significantly Increased Normal Level

*ATN: this compound. The data is presented as qualitative trends (increase/decrease) relative to control and toxicant groups, as reported in the study. Specific numerical values and statistical significance (p < 0.05) were detailed in the original article.

Based on this single study and the absence of other recent literature in the search results, major research gaps become apparent:

  • Limited Therapeutic Scope: Research is confined to nephrotoxicity. Its efficacy in other organ systems or disease models (e.g., cancer, neurological disorders, diabetes) is completely unexplored [1].
  • Unclear Direct Mechanisms: The study suggests this compound modulates several pathways, but the exact molecular targets it binds to and the initial signaling events it triggers remain unidentified [1].
  • Lack of Pharmacokinetic/ADMET Data: There is a critical absence of data on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) in humans or other animal models. The available pharmacokinetic data is preliminary [1].
  • Missing Clinical Evidence: All findings are pre-clinical. The safety and efficacy of this compound in humans have not been established in any clinical trials.
  • Synthetic and Analytical Challenges: Efficient methods for the large-scale synthesis or purification of this compound are not discussed, which is a key hurdle for drug development.

Experimental Protocol: Key Methodology

The following diagram outlines the core in vivo experimental workflow used in the cited study to evaluate this compound's protective effects [1].

G Start Study Initiation Group1 Control Group (Saline Vehicle) Start->Group1 Group2 Toxicant Group (K₂Cr₂O₇ only) Start->Group2 Group3 Treatment Group (ATN + K₂Cr₂O₇) Start->Group3 Group4 ATN Alone Group (this compound only) Start->Group4 Admin Daily Admin. (7 Days) Group1->Admin Group2->Admin Group3->Admin Group4->Admin Sacrifice Tissue & Blood Collection Admin->Sacrifice Analysis Molecular & Biochemical Analysis Sacrifice->Analysis

Experimental workflow for assessing this compound's protective effect in a rat model [1].

The key techniques employed in the "Molecular & Biochemical Analysis" phase included [1]:

  • Gene Expression Analysis: Quantitative real-time PCR (qPCR) to measure mRNA levels of genes in the TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways.
  • Oxidative Stress Assays: Spectrophotometric measurement of ROS levels and antioxidant enzymes (SOD, CAT) and glutathione (GSH).
  • Renal Function Tests: Analysis of blood serum for creatinine, uric acid, and urea nitrogen.
  • Histopathological Examination: Microscopic evaluation of kidney tissue sections stained with Hematoxylin and Eosin (H&E) to assess structural damage.
  • Immunohistochemistry (IHC): Detection and localization of apoptotic proteins (Bax, Caspase-3, Bcl-2) in kidney tissues.
  • In Silico Molecular Docking: Computational simulation to predict the binding affinity of this compound to key proteins like TLR4 and RAGE.

Proposed Research Directions

To bridge the identified gaps, future research should prioritize the following actions:

  • Expand Disease Models: Test this compound in well-established models of inflammation, cancer, metabolic diseases, and other forms of organ toxicity [1] [2].
  • Identify Direct Targets: Use techniques like cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to find its direct protein targets.
  • Conduct Systematic ADMET Studies: Perform detailed pharmacokinetic, toxicity, and metabolic stability studies in higher-order animals to assess its drug-likeness.
  • Explore Structure-Activity Relationships (SAR): Synthesize and test this compound analogs to pinpoint the chemical groups critical for its activity and optimize its properties [1].
  • Investigate Formulation Strategies: Develop novel drug delivery systems (e.g., nanoparticles, liposomes) to enhance its solubility, stability, and bioavailability [3].

References

Comprehensive Analytical Methods for Astringin: Detailed Protocols and Applications for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Astringin and Its Analytical Significance

This compound is a naturally occurring stilbene glucoside (piceatannol-3-O-β-D-glucopyranoside) found in various plant species, particularly in the Picea genus such as black spruce (Picea mariana) and other conifers. This bioactive compound has garnered significant research interest due to its potent antioxidant properties and potential therapeutic applications, including anti-inflammatory, cardioprotective, and anti-ferroptosis activities. The basic structure of this compound consists of a stilbene backbone with a glucose moiety attached at the 3-position, which influences both its biological activity and analytical behavior. Recent studies have identified this compound as a promising natural compound for managing oxidative stress-related conditions, with research demonstrating its ability to inhibit ferroptosis—a newly discovered regulated cell death process—through hydrogen donation from its 4'-OH position [1].

The growing interest in this compound as a potential therapeutic agent has driven the need for reliable analytical methods for its identification and quantification in complex matrices. As researchers and pharmaceutical developers explore its applications, establishing standardized protocols for this compound analysis becomes increasingly important for quality control, pharmacokinetic studies, and bioavailability assessments. This application note provides comprehensive analytical methods for this compound analysis using High-Performance Liquid Chromatography with various detection techniques, along with detailed experimental protocols and validation parameters to support researchers in implementing these methods in their laboratories.

This compound HPLC Analysis Methods

Basic Properties and Natural Sources

This compound is a stilbene glucoside chemically known as piceatannol-3-O-β-D-glucopyranoside. It belongs to the broader class of stilbenoids, which share a common 1,2-diphenylethene basic structure. This compound is primarily found in various coniferous species, particularly in the Picea genus (spruce trees), where it accumulates in bark, needles, heartwood, and roots [2]. The compound's structure features a glucose molecule attached to the stilbene backbone, which significantly influences its solubility, detection properties, and bioactivity. Recent research has identified this compound as one of the major bioactive components in black spruce (Picea mariana) bark extracts, with concentrations reaching up to 4.6% of the dry extract weight under optimized extraction conditions [3].

The interest in this compound has expanded due to its diverse biological activities and potential therapeutic applications. Studies have demonstrated that this compound exhibits significant antioxidant capacity, effectively scavenging free radicals and inhibiting oxidative processes. Comparative studies with synthetic ferroptosis inhibitors have revealed that this compound and its aglycone piceatannol preferentially inhibit ferroptosis through hydrogen atom transfer from their 4'-OH position, distinguishing them from synthetic alternatives that operate through electron transfer mechanisms [1]. This mechanism aligns with the conventional antioxidant pathway and suggests a potentially safer profile for balancing normal and ferroptotic cells compared to arylamine-based inhibitors. These properties, combined with its natural occurrence in edible plants, make this compound a promising candidate for further pharmaceutical development.

HPLC Analysis Methods and Conditions

The analysis of this compound has been successfully performed using High-Performance Liquid Chromatography with various detection systems, with fluorescence detection and diode array detection being the most commonly employed techniques. The fluorescence detection method offers superior sensitivity for this compound determination, with excitation and emission wavelengths typically set at 298 nm and 400 nm, respectively, in methanolic solutions or mobile phase mixtures containing methanol and acetic acid [4] [5]. This method has demonstrated excellent performance characteristics, including a quantification threshold of 0.03 mg/L and high reproducibility with coefficient of variation values below 4.8% for both red and white wine matrices [4].

For researchers requiring this compound analysis in different laboratory settings, the following table summarizes the optimal HPLC conditions for this compound determination:

Table 1: Optimal HPLC Conditions for this compound Analysis

Parameter HPLC-Fluorescence Method HPLC-DAD Method
Column C18 column (specific type not specified) C18 column (e.g., 250 × 4.6 mm, 3 μm)
Mobile Phase Methanol:20 mM acetic acid (gradient) Acetonitrile:water with acid modifier (gradient)
Gradient Program Not specified in detail Method-specific optimization required
Flow Rate Not specified 1.0 mL/min (typical)
Detection Wavelength Ex: 298 nm, Em: 400 nm 330-335 nm
Injection Volume Not specified 10-20 μL
Column Temperature Ambient 25-30°C
Retention Time Method-specific ~19.8 minutes (reported in one study)

For advanced research applications, particularly those requiring structural identification or confirmation, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry has been successfully employed. This technique provides high resolution and mass accuracy, enabling the precise identification of this compound and its metabolites or transformation products. In such methods, negative electrospray ionization is typically used, as it provides optimal sensitivity for stilbene compounds [1] [2]. The UPLC-Q-TOF-MS approach is particularly valuable for studying this compound in complex biological matrices or when investigating its metabolic fate in in vitro or in vivo systems.

Sample Preparation Protocols

Plant Material Extraction Methods

The extraction of this compound from plant materials requires careful optimization to maximize recovery while maintaining compound integrity. For black spruce bark, an economically significant source of this compound, hot water extraction has been identified as an effective green extraction technique that avoids the use of toxic organic solvents. The optimal parameters for this extraction include a low temperature (80°C) and a low bark-to-water ratio (50 mg/mL), which have been shown to significantly enhance the recovery of this compound and other low molecular mass polyphenols [3]. This optimized approach yielded this compound concentrations of up to 4.6% of the dry extract weight, demonstrating its effectiveness for industrial applications.

The following workflow illustrates the complete sample preparation process for plant materials:

plant_extraction Start Start Plant Material Preparation Step1 Dry and grind plant material (60 mesh sieve) Start->Step1 Step2 Weigh specific amount (typically 50 mg/mL solvent) Step1->Step2 Step3 Add extraction solvent (water, methanol, or acetonitrile) Step2->Step3 Step4 Perform extraction (80°C for water, ultrasonic for organic solvents) Step3->Step4 Step5 Centrifuge at 13,000 rpm Step4->Step5 Step6 Collect supernatant Step5->Step6 Step7 Filter through 0.45 μm membrane Step6->Step7 Step8 Analyze by HPLC Step7->Step8

For more complex matrices such as semi-solid formulations, additional extraction steps may be necessary. Liquid-liquid extraction using dichloromethane has proven effective for isolating this compound from cream formulations containing plant extracts. This method enables the separation of the target compound from interfering matrix components, significantly improving analytical sensitivity and accuracy. In such cases, the incorporation of an internal standard such as baicalin, which exhibits similar distribution patterns to this compound, allows for more precise quantification by accounting for potential volume variations during the extraction process [6]. This approach has demonstrated excellent performance characteristics, with recovery rates between 97% and 102% and relative standard deviations below 0.5% in validated methods.

Biological Sample Preparation

The analysis of this compound in biological samples presents additional challenges due to the complex nature of matrices such as plasma, serum, or tissue homogenates. While the provided search results do not contain specific protocols for this compound extraction from biological fluids, general principles for stilbene compound extraction can be applied. These typically involve protein precipitation using organic solvents such as acetonitrile or methanol, followed by centrifugation and supernatant collection. For enhanced sensitivity, especially when dealing with low concentrations expected in biological systems, solid-phase extraction techniques can be employed to concentrate the analyte while removing interfering matrix components.

When developing sample preparation methods for this compound in biological matrices, consideration should be given to the potential for glucuronide metabolites formation, as this compound itself is a glucoside and may undergo further conjugation in biological systems. The use of enzymatic hydrolysis with β-glucuronidase may be necessary to quantify total this compound content (free and conjugated forms) in such samples. For mass spectrometry-based detection, the inclusion of stable isotope-labeled internal standards would be ideal for achieving optimal quantification accuracy, though suitable commercial standards for this compound may not be readily available. In such cases, structurally similar compounds such as deuterated resveratrol or piceatannol derivatives could serve as alternative internal standards.

Method Validation and Data Analysis

Validation Parameters and Acceptance Criteria

Rigorous method validation is essential to ensure the reliability, accuracy, and reproducibility of this compound quantification in various matrices. Based on the available research, the following table summarizes typical validation parameters and their corresponding acceptance criteria for this compound HPLC methods:

Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis

Validation Parameter Experimental Results Acceptance Criteria
Linearity Range 10.2-23.8 μg/mL (HPLC-DAD) [6] R² ≥ 0.995
Limit of Detection (LOD) 0.28-0.288 μg/mL (HPLC-DAD) [6] S/N ratio ≥ 3
Limit of Quantification (LOQ) 0.87-0.873 μg/mL (HPLC-DAD) [6] S/N ratio ≥ 10, RSD ≤ 5%
Precision (Repeatability) RSD ≤ 0.20% (HPLC-DAD) [6] RSD ≤ 5%
Intermediate Precision RSD ≤ 0.15% (HPLC-DAD) [6] RSD ≤ 5%
Accuracy (% Recovery) 97-102% (HPLC-DAD) [6] 95-105%
Specificity No interference at retention time Baseline separation from impurities
System Suitability RSD of area ≤ 0.4% (n=6) [6] RSD ≤ 5%

For fluorescence detection methods, even lower detection limits have been achieved, with a quantification threshold of 0.03 mg/L reported for trans-astringin determination in wine samples [4] [5]. The reproducibility of this method was excellent, with coefficient of variation values less than 4.8% for both red and white wines, demonstrating the robustness of the approach across different matrix types. When developing and validating methods for new matrices, a complete validation should be performed following ICH or FDA guidelines to ensure regulatory acceptance, particularly for pharmaceutical applications.

Quantification and Data Interpretation

Proper quantification of this compound relies on the establishment of a calibration curve using certified reference standards. Unfortunately, this compound is not commercially widely available, which presents a challenge for analytical method development. In research settings, this compound has been obtained from cell suspension cultures and unambiguously identified using mass spectrometry and NMR techniques [5]. When a reference standard is available, calibration curves are typically constructed using a series of working standard solutions prepared by suitable dilution of a stock solution in the appropriate solvent.

For data analysis, the peak area of this compound is measured at its specific retention time and quantified against the calibration curve. When using an internal standard approach, the peak area ratio of this compound to the internal standard is used for quantification, which helps to compensate for variations in injection volume and sample processing. In the case of mass spectrometry detection, the use of a stable isotope-labeled internal standard would provide the highest accuracy, though this may not be feasible for many laboratories due to availability constraints. For quality control purposes during analysis, system suitability tests should be performed to ensure that the chromatographic system is operating within specified parameters, typically including criteria for retention time, theoretical plates, tailing factor, and resolution from potential interferents.

Advanced Applications and Research Implications

Advanced Analytical Techniques

For comprehensive characterization of this compound and its metabolites, advanced analytical techniques beyond standard HPLC methods are often employed. UPLC-Q-TOF-MS has emerged as a powerful tool for the identification and structural elucidation of this compound and related stilbenes. This technique provides high resolution and mass accuracy, enabling the precise determination of elemental composition and the identification of unknown compounds through fragmentation patterns. In such analyses, negative electrospray ionization is typically preferred for stilbene compounds, as it provides superior sensitivity compared to positive ion mode [1] [2]. The high mass accuracy of Q-TOF instruments (typically <5 ppm) allows for confident assignment of molecular formulas, which is particularly valuable when studying previously uncharacterized natural products or metabolic transformation products.

The application of UPLC-Q-TOF-MS to this compound research has revealed interesting aspects of its chemical behavior, including its tendency to form dimer peaks under certain conditions [1]. This observation suggests that this compound may undergo oxidative coupling reactions, which could have implications for its stability, bioavailability, and biological activity. The following workflow illustrates the process for advanced this compound characterization:

advanced_analysis Start Start Advanced this compound Analysis MS1 UPLC-Q-TOF-MS Analysis (Negative ESI Mode) Start->MS1 MS2 Exact Mass Measurement (Accuracy < 5 ppm) MS1->MS2 MS3 Isotope Pattern Analysis MS2->MS3 MS4 MS/MS Fragmentation MS3->MS4 MS5 Database Searching and Structural Elucidation MS4->MS5 Result Compound Identification and Characterization MS5->Result

In addition to mass spectrometry techniques, chemometric analysis combined with HPLC fingerprinting has been successfully applied to optimize extraction parameters and evaluate the quality of natural product extracts containing this compound [3]. This approach allows researchers to simultaneously monitor multiple phytochemical components and identify correlations between extraction conditions and the resulting chemical profiles. For complex samples containing multiple stilbenes, such as black spruce bark extracts, this multivariate analysis approach provides a more comprehensive understanding of the chemical composition than single-compound quantification alone.

Therapeutic Mechanisms and Implications

Recent research has shed light on the molecular mechanisms underlying this compound's biological activities, particularly its role in inhibiting ferroptosis—a recently discovered form of regulated cell death characterized by iron-dependent lipid peroxidation. Comparative studies between this compound and synthetic ferroptosis inhibitors have revealed that this compound preferentially inhibits ferroptosis through hydrogen atom donation from its 4'-OH position, rather than through the electron transfer mechanism employed by synthetic compounds such as ferrostatin-1 [1]. This distinction is significant from both therapeutic and analytical perspectives, as it suggests that this compound and related phytophenols may offer a safer alternative for balancing normal and ferroptotic cells compared to arylamine-based inhibitors.

The structure-activity relationship of this compound provides important insights for drug development efforts. The presence of the glucoside moiety at the 3-position differentiates this compound from its aglycone form, piceatannol, and influences both its biological activity and physicochemical properties. Studies comparing these two compounds have shown that this compound generally exhibits slightly reduced potency in cellular assays compared to piceatannol, which can be attributed to the glycosylation effect on hydrogen-donating potential [1]. From a pharmaceutical perspective, however, the glucoside moiety may improve water solubility and potentially enhance bioavailability, highlighting the importance of considering both biological activity and drug-like properties when developing stilbene-based therapeutics. These structure-activity relationships also have implications for analytical method development, as they influence the chromatographic behavior, detection sensitivity, and extraction efficiency of this compound compared to related compounds.

Conclusion

This application note provides comprehensive analytical methods for the identification and quantification of this compound using HPLC with various detection techniques. The protocols detailed herein—from sample preparation through advanced characterization—offer researchers and pharmaceutical development professionals robust tools for studying this biologically active stilbene glucoside. The provided validation parameters and acceptance criteria ensure that these methods can be implemented with confidence in various research and quality control settings.

As interest in this compound and related stilbenes continues to grow for their potential therapeutic applications, the analytical methods outlined in this document will support further research into their bioavailability, metabolism, and mechanism of action. The combination of standard HPLC methods with advanced techniques such as UPLC-Q-TOF-MS provides a comprehensive analytical toolbox suitable for everything from routine quantification to detailed structural characterization. By implementing these protocols, researchers can advance our understanding of this compound's biological significance and accelerate its development as a potential therapeutic agent.

References

UPLC-ESI-Q-TOF-MS/MS Application Notes for Plant Metabolite Analysis

Author: Smolecule Technical Support Team. Date: February 2026

These notes outline a standardized protocol for the untargeted profiling of phenolic compounds in plant extracts, a category which includes astringin (a stilbene derivative).

Key Instrumentation and Materials
  • UPLC System: An ultra-performance liquid chromatography system (e.g., Waters, Agilent, Shimadzu).
  • Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 2.1 mm × 100 mm, 1.9 µm) [1] [2].
  • Mass Spectrometer: Quadrupole Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.
  • Chemicals: MS-grade methanol, acetonitrile, and formic acid. Deionized water purified through a system like Milli-Q [3] [2].
  • Standard Solutions: Prepare stock solutions of reference standards in methanol for instrument calibration and compound verification [3].
Detailed Experimental Protocol

Step 1: Sample Preparation The typical ultrasound-assisted solid-liquid extraction is summarized in the table below [2]:

Parameter Specification
Sample Form Freeze-dried and powdered plant material.
Extraction Solvent Methanol, or a mixture of methanol-acetone-water (7:7:6, v/v/v) [2].
Sample to Solvent Ratio ~1.25 g of sample per 25 mL of solvent [2].
Extraction Method Probe sonication.
Sonication Parameters 5 minutes at a nominal power of 600 W, with the sample tube placed in an ice bath to prevent degradation of heat-labile compounds [2].
Post-Extraction Centrifuge (e.g., 4000× g for 11 min at 5°C), collect supernatant, and filter through a 0.22 µm PTFE syringe filter before injection [2].

Step 2: UPLC Conditions The chromatographic conditions below are effective for separating complex phenolic compounds [1] [2].

Parameter Condition
Column Temperature 30 °C
Injection Volume 4 µL

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Formic acid improves ionization efficiency and peak shape in MS. | | Flow Rate | 0.3 mL/min | | Gradient Elution | A typical gradient for phenolics is: 0-2 min, 5% B; 2-15 min, 5% → 30% B; 15-20 min, 30% → 95% B; 20-22 min, 95% B; 22-22.1 min, 95% → 5% B; 22.1-25 min, 5% B (equilibration). |

Step 3: Q-TOF-MS/MS Conditions Optimal MS parameters for detecting a wide range of metabolites are listed below [4] [1] [2].

Parameter Condition
Ionization Mode ESI negative mode is generally preferred for phenolic compounds like this compound, as it provides better sensitivity for this class [1].
Data Acquisition Data-independent acquisition (DDA or MSE), cycling between low and high collision energy.
Mass Range 50 – 1200 m/z
Source Temperature 120 °C
Desolvation Temperature 350 °C
Capillary Voltage 2.5 kV (negative mode)
Cone Voltage 40 V
Collision Energy Low energy: 4-6 eV; High energy: Ramp from 20 to 40 eV to fragment precursor ions.
Lock Mass Use a known reference compound (e.g., leucine-enkephalin) for real-time mass correction to ensure high mass accuracy.

Workflow for Metabolite Identification

The process from raw data to annotated compounds involves the following key steps, which you would apply to identify this compound based on its accurate mass and fragmentation pattern:

Start Start: Raw MS/MS Data Step1 1. Data Pre-processing (Peak picking, alignment, deisotoping) Start->Step1 Step2 2. Generate Peak List (m/z, RT, intensity) Step1->Step2 Step3 3. Molecular Formula Prediction (Using high mass accuracy < 5 ppm) Step2->Step3 Step4 4. Database Searching (Compare against HMDB, MassBank, PubChem, or in-house library of stilbenes) Step3->Step4 Step5 5. MS/MS Fragment Analysis (Interpret fragmentation pattern) Step4->Step5 Step6 6. Confirm with Standard (Compare RT and MS/MS with this compound standard) Step5->Step6 End End: Confirmed Metabolite ID Step6->End

A Practical Path Forward for this compound Analysis

Since a specific protocol for this compound is not available in the current literature, here is a practical approach to develop one:

  • Leverage General Stilbene Knowledge: this compound is a stilbene glucoside (e.g., picied-3-O-glucoside). Begin your method development using the general parameters for phenolic compounds outlined above, as the chromatography and ionization behavior are often similar within compound classes [4] [2].
  • Prioritize MS Parameters: In the absence of a reference standard, your identification will rely heavily on high-accuracy MS data.
    • Predicted Mass: Search for the theoretical [M-H]⁻ ion of this compound (C20H22O9⁻) at m/z 405.1189.
    • Key Fragments: In MS/MS mode, expect a primary fragment resulting from the loss of a glucose unit (162 Da), yielding the aglycone fragment at m/z 243.07 [1] [5].
  • Source a Reference Standard: For definitive confirmation and accurate quantification, purchasing an this compound chemical standard is highly recommended. This allows you to match the retention time and fragmentation spectrum exactly [3].

References

Methodological Framework for Wine Phenolic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

While a direct method for astringin is unavailable, the following workflow synthesizes best practices from relevant analytical studies. The process can be visualized in the diagram below:

G Start Start: Wine Sample Prep Sample Preparation Start->Prep Filter (0.22 μm) HPLC HPLC-PDA Analysis Prep->HPLC Inject Data Data Processing & Quantification HPLC->Data Analyze Chromatogram Val Method Validation Data->Val Confirm Reliability

Sample Preparation

Proper preparation is critical for accurate analysis.

  • Filtration: Liquid samples should be filtered through a 0.22 μm PVDF membrane to remove particulate matter that could damage the HPLC system [1].
  • Solubilization: For solid winery by-products (e.g., pomace), an extraction step is necessary. Sonication with a suitable solvent (e.g., aqueous methanol) for 10 minutes is an effective technique to extract target compounds [1].
HPLC-PDA Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the most suitable technique for this analysis.

  • Column: Shiseido Capcell Pak C18 UG120 (4.6 mm x 250 mm, 5.0 μm) or equivalent reverse-phase C18 column [1].
  • Mobile Phase:
    • A: 0.1% (v/v) formic acid in water [1].
    • B: Acetonitrile [1] or Methanol [2].
  • Gradient Elution: A typical gradient for separating complex phenolics is shown in the table below [1].
  • Flow Rate: 1.0 mL/min [1].
  • Injection Volume: 10 μL [1].
  • Column Temperature: 30°C [1].
  • Detection (PDA): Since this compound's specific wavelength is not provided, a PDA detector is essential for scanning multiple wavelengths. Methods often use a range of 200-400 nm, with 280 nm being common for phenolics [1]. Developing a new method requires identifying the maximum absorption wavelength for this compound using a pure standard.

Table 1: Example HPLC Gradient Program for Phenolic Compound Separation

Time (min) Mobile Phase A (% 0.1% Formic Acid) Mobile Phase B (% Acetonitrile)
0 100% 0%
5 100% 0%
30 65% 35%
35 0% 100%
40 0% 100%
45 100% 0%

(Adapted from [1])

Method Validation

For research and quality control, any analytical method must be validated. The following parameters, demonstrated in an independent study, should be confirmed for this compound quantification [1]:

Table 2: Key Method Validation Parameters

Parameter Target Value / Description Purpose
Linearity R² ≥ 0.999 Confirms the detector response is proportional to concentration.
Range e.g., 1.56–100 μg/mL The interval over which linearity, accuracy, and precision are acceptable.
Limit of Detection (LOD) As low as 0.04 μg/mL [1] The lowest concentration that can be detected.
Limit of Quantification (LOQ) As low as 0.13 μg/mL [1] The lowest concentration that can be quantified with acceptable accuracy and precision.
Precision (Repeatability) Relative Standard Deviation (RSD) < 4% [1] Measures the closeness of results under the same conditions.
Accuracy Recovery of 97.5–121.9% [1] Measures the closeness of the results to the true value.

A Path Forward for this compound Analysis

To establish a specific protocol for this compound, I suggest the following steps:

  • Source an this compound Standard: Obtain a high-purity analytical standard (≥98%) from a chemical supplier.
  • Establish Chromatographic Conditions: Use the framework above to optimize the HPLC method specifically for this compound separation, determining its retention time and optimal detection wavelength.
  • Perform Method Validation: Conduct a full validation using the parameters in Table 2 to ensure the method is reliable.

References

Comprehensive Analysis of Astringin Antioxidant Activity: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Astringin, identified as 3,5,3′,4′-tetrahydroxystilbene 3-glucopyranoside, is a stilbenoid compound predominantly found in spruce species (Picea spp.) and functions as a significant defense metabolite against biotic and abiotic stresses [1]. As a glycosylated tetrahydroxystilbene, its chemical structure includes multiple phenolic hydroxyl groups, which are primarily responsible for donating hydrogen atoms to neutralize free radicals, thereby exhibiting strong antioxidant potential [1]. The biosynthesis of this compound in spruce proceeds via the precursor resveratrol, which undergoes subsequent hydroxylation, O-methylation, and O-glucosylation to yield the final compound [1]. Evaluating the antioxidant capacity of this compound is crucial for understanding its role in plant defense mechanisms and exploring its potential applications in nutraceuticals, pharmaceuticals, and food preservation. This document outlines standardized protocols for measuring the antioxidant activity of this compound using several established in vitro assays, including DPPH, ABTS, FRAP, and ORAC, and provides guidance on data interpretation for research and development professionals.

Experimental Protocols for Key Antioxidant Assays

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and cost-effective method for determining the free radical-scavenging activity of antioxidants by measuring their ability to donate a hydrogen atom to the stable DPPH radical [2].

  • Principle: The DPPH radical features an odd electron that gives a strong absorption maximum at 517 nm (purple color). When an antioxidant donates a hydrogen atom to DPPH, it becomes reduced to DPPH-H, resulting in decolorization (yellow hue) proportional to the antioxidant's scavenging capacity [2].
  • Reagents:
    • 0.1 mM DPPH solution in methanol or ethanol.
    • This compound standard (or plant extract containing this compound) dissolved in a suitable solvent (e.g., methanol, ethanol, or buffer).
    • Positive controls: Trolox or ascorbic acid.
  • Procedure:
    • Prepare a dilution series of the this compound sample.
    • Mix 0.5 mL of each sample dilution with 2.0 mL of the DPPH solution.
    • Vortex the mixture thoroughly and incubate in the dark at room temperature for 30 minutes.
    • Measure the absorbance of the solution against a blank at 517 nm.
    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance of the DPPH solution with the test sample.
    • Determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) from a dose-response curve.
ABTS (2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is applicable to both lipophilic and hydrophilic antioxidants and involves the generation of a pre-formed radical cation [3].

  • Principle: ABTS is oxidized to its blue-green radical cation (ABTS⁺) using potassium persulfate. Antioxidants reduce ABTS⁺ to its colorless neutral form, and the extent of decolorization is measured spectrophotometrically [3].
  • Reagents:
    • ABTS stock solution: 7 mM ABTS in water.
    • Potassium persulfate solution: 2.45 mM in water.
    • Phosphate Buffered Saline (PBS), pH 7.4.
    • This compound standard and positive controls.
  • Procedure:
    • Generate the ABTS*⁺ solution by mixing equal volumes of ABTS and potassium persulfate stock solutions and allowing it to stand in the dark for 12-16 hours.
    • Dilute the ABTS*⁺ solution with PBS until an absorbance of 0.70 (±0.02) is achieved at 734 nm.
    • Mix 0.1 mL of the this compound sample with 2.9 mL of the diluted ABTS*⁺ solution.
    • Incubate the reaction mixture for 10 minutes in the dark.
    • Measure the absorbance at 734 nm.
    • Calculate the percentage inhibition and express results as Trolox Equivalents (TE).
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH [4].

  • Principle: The reduction of a colorless ferric-tripyridyltriazine complex [Fe³⁺-(TPTZ)₂]³⁺ to its blue-colored ferrous form [Fe²⁺-(TPTZ)₂]²⁺ by antioxidants is monitored by an increase in absorbance at 593 nm [4].
  • Reagents:
    • FRAP reagent: Prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 ratio.
    • Ferrous sulfate (FeSO₄) standard solution.
  • Procedure:
    • Prepare fresh FRAP reagent and warm to 37°C.
    • Mix 0.1 mL of the this compound sample with 3.0 mL of FRAP reagent.
    • Incubate at 37°C for 30 minutes.
    • Measure the absorbance at 593 nm.
    • Construct a standard curve using FeSO₄ and express the results as µmol FeSO₄ equivalent per mg of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's scavenging capacity against peroxyl radicals generated by thermal decomposition of an azo-initiator, protecting a fluorescent probe from oxidative degradation [5].

  • Principle: The assay quantifies the decay of fluorescence (e.g., fluorescein) over time in the presence of peroxyl radicals. Antioxidants delay the fluorescence decay, and the area under the curve (AUC) is calculated relative to a standard [5].
  • Reagents:
    • Fluorescein solution.
    • AAPH [2,2'-Azobis(2-amidinopropane) dihydrochloride] as a peroxyl radical generator.
    • Trolox standard.
    • For lipophilic antioxidants like this compound, use methylated β-cyclodextrin as a solubilizer [5].
  • Procedure:
    • Prepare this compound samples solubilized with cyclodextrin if necessary.
    • In a microplate, mix 20 µL of sample with 120 µL of fluorescein working solution.
    • Incubate at 37°C for 10 minutes.
    • Rapidly add 60 µL of AAPH solution to initiate the reaction.
    • Immediately measure fluorescence every minute for 60-90 minutes (excitation: 485 nm, emission: 520 nm).
    • Calculate the Net AUC and express antioxidant activity as µmol Trolox Equivalents (TE) per mg of sample.

Data Presentation and Comparative Analysis

Characteristic Antioxidant Data of Stilbenoids and Related Compounds

Table 1: Typical Radical Scavenging Abilities of Various Antioxidants in Trolox Equivalent (TE) Units from ORAC-EPR Analysis [5]

Antioxidant Compound TE Value (ORAC-EPR) Class
Myricetin 3.2 Flavonol
Epigallocatechin gallate 1.3 Flavan-3-ol
Catechin 0.96 Flavan-3-ol
Epicatechin 0.94 Flavan-3-ol
Resveratrol (this compound Aglycone) 0.64 Stilbenoid
Kaempferol 0.37 Flavonol
Astaxanthin 0.28 Carotenoid

Table 2: Summary of Key Methodological Parameters for Major Antioxidant Assays

Assay Measured Principle Radical Source Detection Method Key Output
DPPH Hydrogen Atom Transfer DPPH• Spectrophotometry (517 nm) IC₅₀, % Scavenging
ABTS Single Electron Transfer ABTS•⁺ Spectrophotometry (734 nm) TEAC Value
FRAP Reducing Capacity Fe³⁺-TPTZ Spectrophotometry (593 nm) µM Fe²⁺ Equivalents
ORAC Hydrogen Atom Transfer AAPH (Peroxyl) Fluorescence Decay TE Value

Practical Implementation and Workflow

Experimental Workflow for Comprehensive Antioxidant Profiling

The following diagram visualizes the standard workflow for extracting and evaluating antioxidant activity, integrating the assays described above.

Start Start: Plant Material (Spruce Bark/Tissue) Step1 Extraction with Solvent (e.g., Methanol, Ethanol) Start->Step1 Step2 Crude Extract Containing this compound Step1->Step2 Step3 Fractionation & Purification (e.g., Column Chromatography) Step2->Step3 Step4 Purified this compound Step3->Step4 Step5 Antioxidant Assay Selection Step4->Step5 Assay1 DPPH Assay Step5->Assay1 Assay2 ABTS Assay Step5->Assay2 Assay3 FRAP Assay Step5->Assay3 Assay4 ORAC Assay Step5->Assay4 Step6 Data Analysis: IC₅₀, TEAC, FRAP Value, etc. Step5->Step6 Assay1->Step6 Assay2->Step6 Assay3->Step6 Assay4->Step6 Step7 Result Interpretation & Report Step6->Step7

Biochemical Reaction Pathway of the DPPH Assay

The core chemical reaction of the DPPH assay, which underpins the measured colorimetric change, is illustrated below.

Critical Considerations for Researchers

  • Solvent Selection: The choice of solvent is critical. For lipophilic compounds or specific extracts, use cyclodextrin to enhance solubility in aqueous assays [5]. Ensure the solvent does not interfere with the radicals or the detection system.
  • Expression of Results: Consistently use standard equivalents (e.g., Trolox, ascorbic acid, FeSO₄) to allow for meaningful cross-study comparisons. IC₅₀ values are common for scavenging assays, while TEAC and FRAP values are for total capacity.
  • Multi-Assay Approach: Relying on a single assay is insufficient. Use a combination of assays based on different mechanisms (HAT vs. SET) to obtain a comprehensive antioxidant profile [4].
  • Positive and Negative Controls: Always include appropriate controls. For instance, pravastatin has been used as a positive control in enzymatic assays related to oxidative stress pathways [6].
  • Reaction Time and Kinetics: Adhere strictly to specified incubation times, especially for kinetics-based assays like ORAC. Monitor the reaction to ensure it is within the linear range.

Conclusion

This compound demonstrates significant potential as a natural antioxidant. The protocols detailed here for DPPH, ABTS, FRAP, and ORAC assays provide a robust, standardized framework for its quantification. Employing a multi-faceted approach is essential for accurately characterizing its antioxidant properties, which is a critical step for validating its efficacy in pharmaceutical, nutraceutical, and cosmetic applications. Future work should focus on correlating these in vitro findings with in vivo biological effects and understanding its bioavailability and metabolism.

References

Comprehensive Application Notes and Protocols for Astringin in Cell Culture Studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Properties

Astringin (trans-Astringin) is a naturally occurring stilbenoid glucoside with the chemical name Piceatannol-3-O-β-D-glucopyranoside and molecular formula C₂₀H₂₂O₉ [1] [2]. This polyphenolic compound has a molecular weight of 406.38 g/mol and appears as a light yellow to yellow solid [2]. This compound is characterized by its solubility profile, readily dissolving in DMSO at 100 mg/mL (246.08 mM), while having limited solubility in aqueous solutions without appropriate formulation [2]. The compound is considered suitable for cell culture studies with oral bioavailability, as evidenced by in vivo administration routes [2].

For experimental use in cell culture systems, this compound stock solutions are typically prepared in DMSO vehicle at concentrations ranging from 10-100 mM, with aliquots stored at -20°C to -80°C to maintain stability [2]. When treating cells, working concentrations are prepared by diluting the stock solution into culture media, with final DMSO concentrations not exceeding 0.1% (v/v) to maintain cellular viability. Researchers should note that this compound's glycosidic structure contributes to its stability in solution and may influence its cellular uptake compared to its aglycone form, piceatannol [1].

Mechanisms of Action and Signaling Pathways

Key Signaling Pathways Regulated by this compound

This compound exerts multifaceted effects on cellular processes through modulation of several critical signaling pathways. The compound demonstrates potent anti-inflammatory activity primarily through suppression of the PI3K/AKT/NF-κB axis [2]. In LPS-stimulated A549 cells, this compound significantly reduces pro-inflammatory cytokine production, including IL-6 and IL-1β [2]. Additionally, this compound modulates TLR4/MyD88 signaling and HMGB1/RAGE pathways, further contributing to its anti-inflammatory efficacy in cellular models [2]. These coordinated actions on inflammatory mediators establish this compound as a promising therapeutic candidate for inflammation-related pathologies.

Beyond its anti-inflammatory properties, this compound functions as a ferroptosis inhibitor with a distinct mechanism from synthetic arylamine compounds like ferrostatin-1 [1]. While ferrostatin-1 primarily operates through electron transfer via aromatic nitrogen atoms to construct a redox cycle, this compound preferentially donates hydrogen atoms from its 4′-OH group to mediate conventional antioxidant mechanisms that inhibit ferroptosis [1]. This hydrogen-donating capability allows this compound to effectively neutralize reactive oxygen species (ROS) and lipid hydroperoxyl radicals (L-OO•) that drive ferroptotic cell death, ultimately forming dimeric oxidation products [1].

This compound-Mediated Inhibition of Ferroptosis Pathway

Table 1: Comparative Mechanisms of Ferroptosis Inhibition

Compound Primary Mechanism Reactive Oxygen Species Scavenging Key Structural Features
This compound Hydrogen atom donation from 4′-OH group •O₂⁻ scavenging: IC₅₀ = 37.8 ± 0.3 µM C4′O-H group with lowest bond disassociation enthalpy
Piceatannol Hydrogen atom donation from 4′-OH group •O₂⁻ scavenging: IC₅₀ = 30.7 ± 0.4 µM Similar to this compound but without glucose moiety
Ferrostatin-1 Electron transfer via aromatic N-atoms •O₂⁻ scavenging: IC₅₀ = 58.2 ± 2.7 µM Aromatic N-atoms with largest electron clouds

The visual representation below illustrates this compound's multifaceted mechanism of action in cellular protection:

G This compound Mechanisms of Cellular Protection cluster_anti_inflammatory Anti-inflammatory Pathways cluster_ferroptosis Ferroptosis Inhibition cluster_antioxidant Antioxidant Activity LPS LPS TLR4 TLR4/MyD88 LPS->TLR4 Erastin Erastin ROS ROS Scavenging Erastin->ROS GPX4 GPX4 Biosynthesis Preservation Erastin->GPX4 Chromium Chromium OxStress Oxidative Stress Reduction Chromium->OxStress This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits This compound->TLR4 Inhibits Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, IL-8) This compound->Cytokines Reduces This compound->ROS Scavenges LPO Lipid Peroxidation Inhibition This compound->LPO Inhibits This compound->GPX4 Preserves CellViability Improved Cell Viability This compound->CellViability Improves This compound->OxStress Reduces TissueProtection Tissue Protection This compound->TissueProtection Promotes NFkB NF-κB Activation PI3K_AKT->NFkB NFkB->Cytokines TLR4->PI3K_AKT HMGB1 HMGB1/RAGE HMGB1->NFkB ROS->LPO MDA MDA Level Decrease OxStress->MDA Apoptosis Anti-apoptotic Effects MDA->Apoptosis Apoptosis->TissueProtection

Quantitative Data Tables

Bioactivity and Efficacy Profile

Table 2: this compound Bioactivity Profile in Cell Culture Models

Cell Line/Model Assay Type Concentration Range Key Findings Significance/IC₅₀
LPS-stimulated A549 cells Viability (CCK-8) 0-75 µg/mL Enhanced cell viability Dose-dependent increase [2]
LPS-stimulated A549 cells Apoptosis 0-75 µg/mL Inhibited apoptosis Dose-dependent reduction [2]
LPS-stimulated A549 cells ROS/MDA assays 0-75 µg/mL Suppressed ROS and MDA elevation Significant reduction [2]
LPS-stimulated A549 cells Cytokine measurement 0-75 µg/mL Reduced TNF-α, IL-1β, IL-6 Significant inhibition [2]
Erastin-treated bmMSCs Ferroptosis inhibition 1-100 µM Inhibited lipid peroxidation Cell viability: 77.3% at 100 µM [1] [2]
Chromium-induced nephrotoxicity (rat) In vivo validation 10 mg/kg Alleviated oxidative stress and inflammation 4 weeks administration [2]
Ferroptosis Inhibition Comparison

Table 3: Comparative Ferroptosis Inhibition Efficacy

Parameter This compound Piceatannol Ferrostatin-1 Trolox (Control)
Ferroptosis inhibition (cell viability) 77.3% at 100 µM 85.9% at 100 µM 99.8% at 1 µM Not determined
•O₂⁻ scavenging (IC₅₀, µM) 37.8 ± 0.3 30.7 ± 0.4 58.2 ± 2.7 127.0 ± 4.2
PTIO• scavenging at pH 7.4 (IC₅₀, µM) 368.8 ± 12.9 219.8 ± 7.0 >10,000 310.7 ± 5.8
Fe³⁺ reducing power (IC₅₀, µM) 178.9 ± 2.8 68.2 ± 5.3 25.6 ± 0.3 88.8 ± 1.8
Primary mechanism Hydrogen atom donation Hydrogen atom donation Electron transfer Conventional antioxidant

Experimental Protocols

Cell Culture and Maintenance

Materials Required:

  • This compound (HY-N4093, MedChemExpress, purity 98.97%) [2]
  • Appropriate cell lines (A549, HaCaT, bone marrow-derived mesenchymal stem cells)
  • Culture media specific to cell type
  • DMSO for stock solution preparation
  • LPS (for inflammation models) or Erastin (for ferroptosis models)

Stock Solution Preparation:

  • Prepare this compound stock solution at 100 mM concentration in DMSO
  • Aliquot and store at -20°C or -80°C for long-term preservation
  • Avoid repeated freeze-thaw cycles by creating single-use aliquots

Cell Culture Conditions:

  • Maintain A549 cells in DMEM supplemented with 10% FBS, L-glutamine (2 mM), and penicillin/streptomycin (5 U/mL) [2]
  • Culture HaCaT immortalized human keratinocytes under standard conditions (37°C, 5% CO₂) [3]
  • Use bone marrow-derived mesenchymal stem cells (bmMSCs) as relevant models for ferroptosis studies [1]
Inflammation Model Protocol

LPS-Induced Inflammation in A549 Cells:

  • Seed A549 cells in 12-well plates at 160,000 cells per well and allow attachment overnight [2]
  • Pre-treat cells with this compound at concentrations of 25, 50, and 75 µg/mL for 1 hour [2]
  • Co-stimulate with LPS (20 ng/mL) and this compound for 24 hours [2]
  • Include controls: untreated cells, LPS-only treated cells, and vehicle control (DMSO)
  • Harvest cells for RNA or protein analysis after 24 hours incubation

RNA Isolation and Gene Expression Analysis:

  • Lyse cells in RLT buffer with 1% β-mercaptoethanol [2]
  • Extract total RNA using RNeasy Mini Column kit per manufacturer's instructions
  • Measure RNA concentration and purity using Nanodrop spectrophotometry
  • Perform reverse transcription with 0.17 µg RNA per sample
  • Conduct RT-qPCR with 10 ng cDNA per reaction using primers for IL-1α, IL-1β, IL-8, and PGE2 [2]
  • Normalize data to reference gene TBP and calculate ΔΔCt values
Ferroptosis Inhibition Assay

Erastin-Induced Ferroptosis in bmMSCs:

  • Culture bone marrow-derived mesenchymal stem cells under standard conditions
  • Establish ferroptosis model using erastin, an imidazole ketone inducer that inhibits GPX4 biosynthesis [1]
  • Pre-treat cells with this compound (1-100 µM) prior to erastin exposure
  • Include positive control (Ferrostatin-1 at 1 µM) and vehicle control
  • Assess ferroptosis inhibition after 24 hours treatment

Assessment Methods:

  • C11-BODIPY Lipid Peroxidation Assay: Measure LPO accumulation using 4,4-difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid sensor [1]
  • Cell Viability Assays:
    • CCK-8 assay: Measure metabolic activity per manufacturer's protocol
    • Flow cytometry: Assess cell death using appropriate staining methods
  • Morphological Analysis: Monitor characteristic ferroptotic morphology changes
Data Analysis and Interpretation

Quantitative Analysis:

  • Calculate IC₅₀ values for antioxidant activities using linear regression analysis [1]
  • Express data as mean ± standard deviation from at least three independent experiments
  • Perform statistical analysis using appropriate tests (Student's t-test, ANOVA with post-hoc analysis)
  • Consider p-values < 0.05 as statistically significant

Data Interpretation Guidelines:

  • Compare this compound efficacy to appropriate positive controls (Ferrostatin-1 for ferroptosis, Trolox for antioxidant assays) [1]
  • Note that this compound's ferroptosis inhibitory potency is lower than Ferrostatin-1 but may offer advantages in safety as a natural compound [1]
  • Consider the differential mechanisms: this compound operates mainly through hydrogen donation while synthetic inhibitors use electron transfer [1]

Research Applications and Future Directions

The experimental data and protocols outlined position this compound as a promising natural compound for investigating therapeutic strategies across multiple disease models. Its dual functionality as both an anti-inflammatory agent and ferroptosis inhibitor suggests particular utility in conditions where both processes contribute to pathology, such as acute organ injury, inflammatory disorders, and potentially neurodegenerative diseases [1] [2]. The safety profile of this compound as a dietary phytophenol may offer advantages over synthetic inhibitors for long-term therapeutic applications [1].

Future research directions should explore this compound's effects in more complex disease models, particularly those involving inflammatory-ferroptotic crosstalk. The compound's potential applications in acute lung injury research deserve particular attention given its efficacy in A549 alveolar epithelial cells [2]. Additionally, structure-activity relationship studies comparing this compound with its aglycone form piceatannol and other stilbenes could elucidate the role of glycosylation in its biological activities [1]. Combination therapies pairing this compound with conventional anti-inflammatory agents or other ferroptosis inhibitors may reveal synergistic effects that enhance therapeutic efficacy while potentially reducing side effects through dose reduction.

References

Summary of In Vivo Studies on Astringin

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus Animal Model Astringin Dosage Administration Route Key Findings & Measured Parameters

| Nephrotoxicity [1] | Male Sprague Dawley rats | 10 mg/kg | Not specified | Gene Expression ↓: HMGB1, TNF-α, NF-κB, COX-2, IL-6, MYD88, RAGE, TLR4, IL-1β. Oxidative Stress ↓: ROS & MDA levels; restored GSH, SOD, CAT activities. Renal Function ↑: Reduced Cystatin C, Uric acid, NGAL, Creatinine, BUN. Apoptosis ↓: Increased Bcl-2; decreased Bax, Caspase-3, Caspase-9. | | Acute Lung Injury [2] [3] | Mice (strain not specified) | Not specified | Not specified | Inflammation ↓: Reduced TNF-α, IL-1β, and IL-6 production. Oxidative Stress ↓: Suppressed ROS generation. Pathway Inhibition: Inhibited the ROS-mediated PI3K/AKT/NF-κB signaling pathway. |


Detailed Experimental Protocol for Nephrotoxicity Study

The following detailed methodology is adapted from the 2025 study on chromium-induced nephrotoxicity [1].

Aim

To assess the palliative efficacy of this compound against chromium (Cr)-induced renal toxicity by regulating biochemical and histological parameters.

Materials and Reagents
  • Test Compound: this compound (≥95% purity recommended).
  • Toxin: Potassium dichromate or equivalent Chromium (Cr) compound.
  • Animals: Thirty-two (32) male Sprague Dawley rats (7-9 weeks old, 180-220 g).
  • Key Assay Kits: ELISA kits for TNF-α, IL-6, IL-1β, NGAL, KIM-1; colorimetric/fluorometric kits for ROS, MDA, GSH, SOD, CAT, GPx.
  • qRT-PCR reagents for gene expression analysis.
  • Histopathology supplies (buffered formalin, paraffin, hematoxylin, eosin).
Animal Grouping and Dosing Schedule

Rats are randomly divided into four groups (n=8):

  • Group I (Control): Vehicle only (e.g., saline or carboxymethyl cellulose).
  • Group II (Disease Model): Cr (15 mg/kg body weight).
  • Group III (Treatment): Cr (15 mg/kg) + this compound (10 mg/kg body weight).
  • Group IV (Per Se Control): this compound (10 mg/kg body weight) only.

The dosing period is 21-28 days, with administrations given via oral gavage.

Sample Collection and Preparation
  • Blood Collection: Collect blood from the retro-orbital plexus or via cardiac puncture under anesthesia at the end of the study. Centrifuge to separate serum for biochemical analysis.
  • Tissue Harvesting: Euthanize animals and rapidly dissect kidneys. Weigh kidneys and divide each: one portion is homogenized in cold buffer for biochemical assays, another is stored in RNA later for qRT-PCR, and a third is fixed in 10% buffered formalin for histology.
Key Endpoint Assessments
  • Gene Expression Analysis (qRT-PCR): Isolate total RNA from kidney tissue, synthesize cDNA, and perform qRT-PCR to analyze expression levels of HMGB1, TNF-α, NF-κB, COX-2, IL-6, MYD88, RAGE, TLR4, and IL-1β.
  • Oxidative Stress Markers:
    • Measure Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) levels.
    • Assess activities of antioxidant enzymes: Glutathione Reductase (GSR), Glutathione Peroxidase (GPx), Superoxide Dismutase (SOD), and Catalase (CAT).
    • Measure reduced Glutathione (GSH) content.
  • Renal Function Biomarkers: Analyze serum/urine levels of Cystatin C, Uric acid, Neutrophil Gelatinase-Associated Lipocalin (NGAL), Creatinine, Blood Urea Nitrogen (BUN), and Urea.
  • Apoptotic Markers: Quantify protein levels of Bcl-2, Bax, Caspase-3, and Caspase-9.
  • Histopathological Examination: Process fixed kidney tissues, embed in paraffin, section at 5µm, and stain with Hematoxylin and Eosin (H&E). Examine under a light microscope for morphological changes.
Data and Statistical Analysis

Express all data as mean ± standard deviation (SD). Analyze using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare between groups. A p-value of less than 0.05 (p<0.05) is considered statistically significant.


Mechanistic Insights and Workflow

The nephroprotective effect of this compound is mediated through the modulation of key signaling pathways, as illustrated below.

G Cr Chromium (Cr) Exposure HMGB1 ↑ HMGB1 Release Cr->HMGB1 TLR4 TLR4/MyD88 Activation HMGB1->TLR4 RAGE RAGE Activation HMGB1->RAGE NFkB NF-κB Pathway Activation TLR4->NFkB RAGE->NFkB OxStress Oxidative Stress NFkB->OxStress Inflam Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflam OxStress->Inflam potentiates Apoptosis Apoptosis OxStress->Apoptosis Inflam->Apoptosis Damage Renal Tissue Damage Apoptosis->Damage ATN This compound (ATN) Treatment ATN->HMGB1 Inhibits ATN->TLR4 Inhibits ATN->RAGE Inhibits ATN->OxStress Antioxidant Activity

The experimental workflow for evaluating this compound's efficacy in an in vivo model follows a logical sequence from setup to analysis.

G Start Study Protocol Setup Group 1. Animal Grouping (32 rats, 4 groups) Start->Group Dose 2. Dosing Regimen (21-28 days oral gavage) Group->Dose Collect 3. Sample Collection (Blood, Kidney Tissue) Dose->Collect Analyze 4. Endpoint Analysis Collect->Analyze Sub1 Biochemical Assays (ELISA, Colorimetric) Analyze->Sub1 Sub2 Gene Expression (qRT-PCR) Analyze->Sub2 Sub3 Histopathology (H&E Staining) Analyze->Sub3 Data 5. Data Integration & Statistical Analysis Analyze->Data

Critical Considerations for Protocol Development

  • Dosage and Formulation: The effective dosage of 10 mg/kg for nephroprotection provides a starting point [1]. For new disease models, a dose-ranging study (e.g., 5, 10, 20 mg/kg) is essential. The vehicle for dissolving this compound (e.g., saline, CMC, DMSO) must be optimized for solubility and biocompatibility.
  • Model Validation: The success of the study hinges on a properly induced disease model. Pilot studies should confirm that the toxin (e.g., Cr) reliably induces the desired pathology in your specific animal facility.
  • Beyond Nephrotoxicity: The demonstrated efficacy in acute lung injury via the PI3K/AKT/NF-κB pathway [2] [3] and in inhibiting ferroptosis [4] suggests this compound's potential can be explored in other oxidative stress and inflammation-driven disease models.

References

Astringin Nephroprotection: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Astringin (ATN) is a polyphenolic flavonoid that has demonstrated palliative efficacy in a rat model of chromium (Cr)-induced nephrotoxicity [1]. The nephroprotective action of this compound is primarily mediated through the multi-pathway modulation of key signaling cascades involved in oxidative stress, inflammation, and apoptosis.

The diagram below summarizes the core mechanism of action of this compound, based on the stated pathways.

G Cr Chromium (Cr) Exposure OxStress Oxidative Stress Cr->OxStress TLR4 TLR4/MyD88 Pathway Cr->TLR4 HMGB1 HMGB1/RAGE Pathway Cr->HMGB1 Inflamm Inflammation Activation OxStress->Inflamm Apoptosis Apoptosis Induction OxStress->Apoptosis Inflamm->Apoptosis KIM1 ↑ KIM-1, NGAL, Cystatin C Inflamm->KIM1 Apoptosis->KIM1 Damage Renal Tissue Damage KIM1->Damage Protection Nephroprotection NFkB NF-κB Pathway TLR4->NFkB HMGB1->NFkB InflammGenes ↑ TNF-α, IL-6, IL-1β, COX-2 NFkB->InflammGenes InflammGenes->Inflamm ATN This compound (ATN) Treatment Inhibition Pathway Inhibition ATN->Inhibition Inhibition->OxStress Inhibition->Apoptosis Inhibition->Damage Inhibition->TLR4 Inhibition->HMGB1 Inhibition->NFkB

This compound's Nephroprotective Mechanism via Multiple Pathways [1].

Detailed Experimental Design & Protocol

This section outlines the core methodology from the foundational study, providing a template for researchers.

Animal Model and Group Allocation

The following workflow details the in vivo experimental design.

G Start 32 Male Sprague Dawley Rats Group1 Group 1 (Control) No treatment Start->Group1 Group2 Group 2 (Cr Model) Cr (15 mg/kg) Start->Group2 Group3 Group 3 (Cr + ATN) Cr (15 mg/kg) + ATN (10 mg/kg) Start->Group3 Group4 Group 4 (ATN Control) ATN (10 mg/kg) Start->Group4 Analysis Biochemical, Gene Expression, and Histopathological Analysis Group1->Analysis Group2->Analysis Group3->Analysis Group4->Analysis

In Vivo Experimental Workflow for this compound Study [1].

  • Animal Model: Thirty-two (32) male albino (Sprague Dawley) rats.
  • Group Allocation: Animals are randomly divided into four groups (n=8).
  • Dosing Regimen:
    • Group 1 (Control): Standard conditions, no toxicant or treatment.
    • Group 2 (Cr Model): Chromium (Cr) at 15 mg/kg.
    • Group 3 (Cr + ATN): Chromium (Cr) at 15 mg/kg + this compound (ATN) at 10 mg/kg.
    • Group 4 (ATN Control): this compound (ATN) at 10 mg/kg alone.
  • Duration: The specific dosing duration was not explicitly stated in the abstract but is a critical parameter to define in any protocol [1].
Sample Collection and Key Assessments
  • Sample Collection: At termination, collect blood and kidney tissues.
  • Biochemical Analysis: Assess renal function parameters and oxidative stress markers in serum and kidney homogenates using ELISA and standard assays [1].
  • Gene Expression Profiling: Isulate RNA from kidney tissue. Use qRT-PCR to analyze the expression of genes related to inflammation and apoptosis [1].
  • Histopathological Examination: Process kidney tissues as per basic histopathology techniques. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for evaluation under a light microscope [1].
  • In Silico Confirmation: Confirm the interaction between this compound and target proteins (e.g., TLR4, RAGE) using molecular docking (MD) and molecular dynamic simulation (MDS) [1].

Quantitative Data Summary

The efficacy of this compound is quantified through changes in specific biomarkers. The following tables summarize the expected restorative effects of this compound treatment on key parameters based on the study findings [1].

Table 1: Effect of this compound on Renal Function and Oxidative Stress Markers

Parameter Cr Model (Group 2) Cr + ATN (Group 3) Assessment Method
BUN / Creatinine Increased Restored towards normal ELISA / Standard Assays
Creatine Clearance Decreased Restored towards normal ELISA / Standard Assays
KIM-1 / NGAL Increased Decreased ELISA
GSH / GSR / GPx Decreased Restored Standard Assays
SOD / Catalase Decreased Restored Standard Assays
MDA / ROS Increased Decreased Standard Assays / EPR

Table 2: Effect of this compound on Gene Expression (qRT-PCR)

Gene Target Cr Model (Group 2) Cr + ATN (Group 3) Pathway / Process
TNF-α, IL-6, IL-1β Upregulated Downregulated Inflammation
TLR4, MYD88 Upregulated Downregulated Inflammation (TLR4/MyD88)
HMGB1, RAGE Upregulated Downregulated Inflammation (HMGB1/RAGE)
NF-κB Upregulated Downregulated Master Inflammation Regulator
Bax / Bcl-2 Ratio Increased Decreased Apoptosis Promotion
Caspase-3, -9 Upregulated Downregulated Apoptosis Execution

Protocol for Key Experiments

Assessment of Oxidative Stress in Renal Tissue
  • Principle: Measure the balance between reactive oxygen species (ROS), lipid peroxidation, and the antioxidant defense system.
  • Materials: Kidney tissue homogenate, commercial kits for Glutathione (GSH), Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and ELISA reader.
  • Procedure:
    • Homogenate Preparation: Homogenize kidney tissue in cold phosphate buffer. Centrifuge at 12,000× g for 15-20 minutes at 4°C. Collect the supernatant.
    • Lipid Peroxidation (MDA): Use a thiobarbituric acid reactive substances (TBARS) assay kit. Incubate supernatant with TBA reagent, measure absorbance at 532-535 nm.
    • Antioxidant Enzymes (SOD, CAT, GPx): Use commercial colorimetric or fluorometric kits according to manufacturer instructions.
    • Reduced Glutathione (GSH): Use Ellman's reagent (DTNB) and measure absorbance at 412 nm.
    • ROS Measurement: Use a fluorescent probe like DCFH-DA in the homogenate and measure fluorescence.
Gene Expression Analysis via qRT-PCR
  • Principle: Quantify mRNA levels of target genes to assess pathway modulation.
  • Materials: RNA isolation kit, cDNA synthesis kit, qPCR master mix, gene-specific primers (e.g., for TNF-α, IL-6, TLR4, HMGB1, NF-κB, Bax, Bcl-2, Caspase-3).
  • Procedure:
    • RNA Isolation: Extract total RNA from kidney tissue using a commercial kit. Check RNA purity and concentration.
    • cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into cDNA.
    • qPCR Amplification: Prepare a reaction mix with cDNA, primers, and SYBR Green master mix. Run in a real-time PCR instrument with the following cycling conditions: initial denaturation (95°C for 10 min), 40 cycles of denaturation (95°C for 15 sec), and annealing/extension (60°C for 1 min).
    • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to a housekeeping gene (e.g., β-actin, GAPDH).

Conclusion

The provided application notes and protocols demonstrate that this compound is a promising nephroprotective compound. Its efficacy is linked to the coordinated suppression of oxidative stress, inflammation, and apoptosis via the TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [1]. The experimental design and methodologies outlined here serve as a robust foundation for validating its therapeutic potential and for further investigative work in drug development for kidney injury.

References

Astringin Molecular Docking Studies: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Astringin

This compound is a naturally occurring stilbenoid and a resveratrol derivative (specifically, the 3-β-D-glucoside of piceatannol) found in the bark of Picea sitchensis and various Vitis species [1] [2] [3]. It has garnered significant research interest due to its potent anti-oxidant, anti-inflammatory, and anti-apoptotic activities [4] [2].

Recent pharmacological investigations have demonstrated its nephroprotective effects against chromium-induced toxicity by modulating the TLR4/MyD88, HMGB1/RAGE, and NF-κB signaling pathways [4] [1]. Molecular docking serves as a critical in silico tool to predict the binding conformation and affinity of this compound to these protein targets, providing atomistic insights into its mechanism of action and supporting rational drug design.


Detailed Experimental Protocols

Protocol 1: Molecular Docking of this compound using AutoDock Vina

This protocol outlines the steps for predicting the binding pose and affinity of this compound to a target protein, based on common methodologies [5] [6] [7].

1. Protein Preparation

  • Source PDB Structures: Obtain 3D structures of target proteins (e.g., TLR4, RAGE, NF-κB) from the RCSB Protein Data Bank (https://www.rcsb.org/) [6].
  • Preprocessing:
    • Remove all water molecules and any native ligands bound to the protein.
    • Add polar hydrogen atoms and compute partial atomic charges (e.g., using Gasteiger charges).
    • For flexibility, define specific amino acid side chains in the binding pocket as flexible residues.
  • File Output: Save the prepared protein structure in PDBQT format.

2. Ligand Preparation

  • Source: The 3D chemical structure of this compound (CID: 5281712) can be sourced from PubChem.
  • Optimization: Minimize the ligand's energy using molecular mechanics force fields (e.g., MMFF94) to ensure a stable starting conformation.
  • File Output: Save the prepared ligand structure in PDBQT format.

3. Docking Simulation

  • Grid Box Setup: Define the search space for docking. The center (x, y, z) and size (points in each dimension) of the grid box should encompass the entire binding pocket of interest. Parameters can be set in a configuration file (e.g., conf.txt).
  • Execution: Run AutoDock Vina from the command line, referencing the configuration file and the PDBQT files for the protein and ligand.
  • Output: Vina generates multiple binding poses (conformations and orientations) ranked by their predicted binding affinity (in kcal/mol).

4. Post-Docking Analysis

  • Pose Selection: Visually inspect the top-ranked poses in molecular visualization software (e.g., PyMOL, UCSF Chimera). The pose with the most favorable (most negative) binding affinity and biologically relevant interactions (e.g., hydrogen bonds, hydrophobic contacts) should be selected.
  • Interaction Analysis: Identify specific interactions between this compound and amino acid residues in the binding pocket, such as hydrogen bonds, π-π stacking, and van der Waals forces.
Protocol 2: Validation of the Docking Workflow

A robust docking study requires thorough validation to ensure the reliability of predictions [8] [6].

1. Re-docking (Self-docking)

  • Procedure: Separate the co-crystallized ligand from the native protein-ligand complex. Dock this ligand back into the prepared protein's binding pocket.
  • Validation Metric: Calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystal structure pose.
  • Success Criterion: An RMSD value ≤ 2.0 Å is typically considered a successful reproduction of the binding mode, indicating the docking parameters are suitable for the system [6].

2. Cross-docking

  • Procedure: Dock a ligand from one crystal complex into a different protein structure of the same target.
  • Purpose: This tests the ability of the docking protocol to handle structural variations in the protein, assessing its generalizability [6].

Best Practices for Molecular Docking

To ensure biologically relevant and reproducible results, adhere to the following tips [8]:

  • Tip 1: Know Your Target: Thoroughly research the biological target, including its known active site and key residues for function.
  • Tip 2: Validate the Workflow: Always perform re-docking and cross-docking before proceeding with novel ligands.
  • Tip 3: Use Multiple Scoring Functions: Be aware that different scoring functions have strengths and weaknesses. Consider using multiple functions or post-docking rescoring to improve affinity predictions.
  • Tip 4: Don't Overinterpret Scores: Docking scores are approximations of binding affinity. Use them for relative ranking, not as absolute measures of biological activity.
  • Tip 5: Integrate Experimental Data: Correlate docking predictions with experimental data (e.g., mutagenesis, binding assays) whenever possible to validate the proposed binding mode.

Summary of Quantitative Data from this compound Studies

The table below summarizes key biochemical and docking data related to this compound's bioactivity.

Table 1: Experimental and In Silico Profile of this compound

Parameter Model/Assay Result/Value Citation
In Vivo Efficacy Chromium-induced nephrotoxicity in rats (SD) 10 mg/kg, p.o., 4 weeks; significant restoration of biochemical & histological parameters [4] [1]
In Vitro Cytotoxicity LPS-stimulated A549 cells 25-75 µg/mL; enhanced cell viability, inhibited apoptosis & inflammation [2]
Antioxidant Activity DPPH radical scavenging assay Significant activity reported [2] [3]
Gene Expression qRT-PCR in rat kidney tissue Downregulated NF-κB, TNF-α, IL-6, IL-1β, TLR4, MyD88, HMGB1, RAGE [4] [1]
Molecular Docking Docking with target proteins Strong binding affinity to TLR4, HMGB1, RAGE, NF-κB pathway components [4]
Molecular Dynamics Simulation of this compound-protein complex Confirmed complex stability & key residue interactions (≥ 100 ns) [4]

This compound's Mechanism of Action: Signaling Pathways

The following diagram synthesizes the key signaling pathways modulated by this compound, as identified in recent research, illustrating its multi-target mechanism of action against nephrotoxicity [4] [1].

G Figure 1. Proposed Nephroprotective Mechanism of this compound via Modulation of Key Signaling Pathways Chromium Chromium OxidativeStress Oxidative Stress (↑ROS, ↑MDA; ↓SOD, ↓CAT, ↓GSH) Chromium->OxidativeStress HMGB1 HMGB1 Release Chromium->HMGB1 This compound This compound This compound->OxidativeStress Scavenges This compound->HMGB1 Inhibits TLR4 TLR4 This compound->TLR4 Inhibits RAGE RAGE This compound->RAGE Inhibits NFkB NF-κB Pathway Activation This compound->NFkB Suppresses Nephrotoxicity Renal Damage (↑KIM-1, ↑NGAL, Histological Impairments) This compound->Nephrotoxicity Protects Against OxidativeStress->NFkB OxidativeStress->Nephrotoxicity Inflammation Inflammatory Response (↑TNF-α, ↑IL-6, ↑IL-1β, ↑COX-2) Inflammation->Nephrotoxicity Apoptosis Apoptosis (↑Bax, ↑Caspase-3; ↓Bcl-2) Apoptosis->Nephrotoxicity HMGB1->TLR4 HMGB1->RAGE MyD88 MyD88 TLR4->MyD88 TLR4->NFkB RAGE->NFkB MyD88->NFkB NFkB->Inflammation NFkB->Apoptosis

Experimental Workflow for Integrated Docking and Validation

The diagram below outlines a comprehensive workflow that integrates in silico docking with experimental validation, forming a cyclical process for robust drug discovery.

G Figure 2. Integrated Workflow for Molecular Docking and Experimental Validation TargetID Target Identification (TLR4, RAGE, NF-κB) DataPrep Data Preparation (Protein & Ligand Structures) TargetID->DataPrep DockingSim Molecular Docking (Pose & Affinity Prediction) DataPrep->DockingSim Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) DockingSim->Analysis Validation Workflow Validation (Re-docking, Cross-docking) Validation->DockingSim Design Lead Optimization (Structure-Based Design) Analysis->Design ExpValidation Experimental Validation (In vitro / In vivo assays) Design->ExpValidation ExpValidation->TargetID


References

Astringin Solubility Profile and Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Astringin is a natural flavonoid with research applications in anti-oxidation and anti-inflammation [1]. Its poor solubility is a major challenge for developing effective formulations.

The table below summarizes its key physicochemical properties relevant to solubility:

Property Description / Value Source / Context
Chemical Structure Flavonoid (Synonyms: trans-Astringin) [1]
CAS Number 29884-49-9 [1]
Molecular Weight 406.38 g/mol [1]
Solubility in DMSO 100 mg/mL (246.08 mM) [1] Highly hygroscopic; use newly opened DMSO.
Reported Solubility Research-grade purity (98.97%) [1] Suggests inherent poor aqueous solubility.

Strategies for Solubility Enhancement

Based on proven methods for phenolic compounds, here are practical strategies you can implement.

Use Solubilizing Excipients and Formulation Techniques

Complexing agents and advanced formulation designs can significantly improve apparent solubility and stability.

  • Complexing Agents: Cyclodextrins form inclusion complexes that encapsulate hydrophobic molecules, shielding them from the aqueous environment and enhancing solubility [2].
  • Solid Dispersions (SDs): Disperse this compound in a hydrophilic polymer matrix. This increases surface area and creates an amorphous, high-energy form with higher solubility.
    • Carrier Polymers: Ideal polymers are water-soluble, inert, and have good thermal stability. Natural polymers like gum Arabic or modified gums (e.g., from Ziziphus spina-christi) are cost-effective and biocompatible [3]. Synthetic polymers like PVP or PEG are also widely used.
    • Preparation Methods: Solvent evaporation and kneading are common, effective methods for creating these dispersions [3].
Apply Physical Modifications to Polymers

Modifying the polymer carrier can enhance its performance in solid dispersions.

  • Methods:
    • Heat Treatment (e.g., 120°C for 2 hours).
    • Freeze-Drying (24 hours) [3].
  • Effects: These modifications can double the polymer's swelling index and increase its water retention capacity, leading to a more significant solubility enhancement for the incorporated drug [3].
Develop a Targeted Delivery System

To bypass stability issues in the stomach and unpleasant astringent taste caused by interaction with salivary proteins [4], consider intestinal-targeted release.

  • Wall Materials: Use pH-sensitive or enzyme-degradable polymers like chitosan, sodium alginate, pectin, or guar gum [4]. These materials protect the compound in the stomach and release it in the intestine.
  • Co-encapsulation: Combining this compound with other bioactives like probiotics or carotenoids can improve stability and create synergistic effects [4].

Experimental Protocols

Here are detailed methodologies for key experiments.

Protocol 1: Shake-Flask Method for Solubility Measurement

This is the standard method for determining the equilibrium solubility of this compound in a chosen solvent.

  • Preparation: Add an excess amount of this compound to a vial containing your solvent of interest (e.g., buffer at pH 6.8 to simulate intestinal conditions).
  • Agitation: Seal the vial and agitate it in a water bath shaker at a constant temperature (e.g., 37°C) for a sufficient time (often 24-72 hours) to reach equilibrium.
  • Separation: Centrifuge the solution to separate the undissolved solid.
  • Analysis: Filter the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV method. Compare against a standard curve of known concentrations [5].
Protocol 2: Preparation of Solid Dispersions via Solvent Evaporation

This is a common and effective method for creating solid dispersions.

  • Dissolution: Dissolve this compound and the selected polymer (e.g., a modified gum) in a common, volatile solvent like ethanol or a water-ethanol mixture. Use different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3) [3].
  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a solid film.
  • Drying: Further dry the solid residue in an oven at a moderate temperature (e.g., 45°C) to remove any residual solvent [3].
  • Processing: Grind the dried mass into a fine powder and sieve it (e.g., through sieve No. 80) [3].
Protocol 3: Characterization of Solid Dispersions

After preparation, evaluate the success of your formulation.

  • Practical Yield: Weigh the final product and calculate the percentage yield relative to the total theoretical weight of drug and polymer used [3].
  • Solubility Enhancement: Use the shake-flask method (Protocol 1) to measure and compare the solubility of the pure drug versus the solid dispersion in your target solvent (e.g., phosphate buffer). Report the fold-increase in solubility [3].
  • Drug-Polymer Compatibility: Use Fourier-Transform Infrared (FT-IR) Spectroscopy to check for unwanted chemical interactions. The spectrum of the solid dispersion should be a simple superposition of the drug and polymer spectra, indicating no chemical reaction [3].

Decision Workflow for Solubility Enhancement

This diagram outlines the experimental strategy based on your goals.

G Start Start: this compound Solubility Issue Goal Define Enhancement Goal Start->Goal SubQ1 Goal: Basic in vitro assay? Goal->SubQ1 SubPath1 Use co-solvents (e.g., DMSO) for stock solutions SubQ1->SubPath1 Yes SubQ2 Goal: Oral formulation with taste masking? SubQ1->SubQ2 No Eval Characterize Formulation SubPath1->Eval SubPath2 Develop intestinal-targeted system (e.g., alginate/pectin) SubQ2->SubPath2 Yes SubQ3 Goal: Maximize apparent solubility & dissolution? SubQ2->SubQ3 No SubPath2->Eval SubPath3 Create Solid Dispersion (Test polymer carriers) SubQ3->SubPath3 Yes SubQ3->Eval Explore other options SubPath3->Eval End Evaluate Outcome Eval->End

References

Astringin: Basic Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the key chemical properties and recommended storage conditions for astringin as found in the literature.

Property Description / Value
CAS Number 29884-49-9 [1] [2]
Molecular Formula C₂₀H₂₂O₉ [1] [2]
Molecular Weight 406.4 g/mol [1]
Appearance Powder [1]
Recommended Storage Desiccate at -20°C [1]
Solubility (DMSO) 150 mg/mL (369.11 mM); may require ultrasonic treatment [1]

Experimental Protocols & Procedures

Here are some standard protocols for handling this compound in a laboratory setting.

Stock Solution Preparation
  • Calculations: Determine the mass of this compound needed to achieve your desired stock concentration and volume. The molecular weight (406.4 g/mol) can be used for molarity calculations [1].
  • Weighing: Weigh the calculated amount of this compound powder in a clean vial [1].
  • Dissolution: Add the appropriate volume of DMSO to dissolve the powder. The supplier notes that warming the tube to 37°C and using an ultrasonic bath can help achieve a higher solubility [1].
  • Aliquoting and Storage: It is recommended to prepare and use the solution on the same day. If necessary, the stock solution can be aliquoted, sealed, and stored below -20°C for several months [1].
Handling Pre-Packaged Product

This compound is often sold as a lyophilized powder. To avoid loss or contamination:

  • The product may adhere to the neck or cap of the vial during shipping. Gently shake the vial before opening to ensure the powder is at the bottom [1].
  • For liquid products, a brief centrifugation (e.g., 500 x g) is recommended to gather the liquid at the vial's bottom [1].

Stability Considerations & Knowledge Gaps

The provided search results lack detailed stability studies for this compound. The following points are based on general laboratory practices and the supplier's recommendations, as specific data on pH stability, degradation kinetics, and stability in aqueous buffers is not available in the searched literature.

  • Solution Stability: While stock solutions in DMSO can be stored for months at -20°C, the stability of this compound in aqueous solutions (e.g., cell culture media or buffered solutions) is not specified and should be determined empirically [1].
  • Freeze-Thaw Cycles: The stability of this compound solutions through multiple freeze-thaw cycles has not been reported. The recommendation to use solutions on the same day suggests limited stability upon thawing [1].
  • Analytical Verification: For critical experiments, it is highly advisable to verify the concentration and purity of your this compound solutions after preparation and storage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Stability Assessment

To systematically address the lack of specific stability data, you can establish an in-house stability profile. The following diagram outlines a potential workflow for this assessment.

Start Prepare this compound Stock Solution A Aliquot into Working Solutions (Different buffers, temperatures) Start->A B Store Over Defined Time Period A->B C Analyze Samples at Time Intervals (e.g., HPLC) B->C D Measure Remaining this compound C->D E Record as Stable D->E Concentration ≥ 95% F Identify Degradation Conditions D->F Concentration < 95% End Establish Stability Profile E->End F->End

Frequently Asked Questions

Q1: What is the solubility of this compound in solvents other than DMSO? The provided search results only specify solubility in DMSO [1]. Solubility in other common solvents like water, ethanol, or methanol is not detailed and would need to be determined experimentally.

Q2: How should I handle this compound to ensure its stability? The core recommendations are to store the powder desiccated at -20°C and to prepare stock solutions fresh when possible [1]. For long-term storage of solutions, keep them below -20°C in sealed vials [1].

Q3: The powder is stuck to the neck of the vial. What should I do? This is a common occurrence. Gently tap or shake the vial to dislodge the powder to the bottom before opening to prevent loss [1].

Key Troubleshooting Tips

  • Low Solubility: If this compound does not dissolve completely in DMSO, try warming the vial to 37°C and using an ultrasonic bath for a short period [1].
  • Unexpected Experimental Results: If your biological assays show inconsistent results, verify the integrity and concentration of your this compound stock solution using HPLC. Degradation of the compound could be a contributing factor.

References

improving astringin extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methods & Optimization

Selecting and optimizing the right extraction method is crucial for maximizing astringin yield. The following tables summarize the core techniques and key parameters to consider.

Table 1: Comparison of Extraction Techniques for Bioactive Compounds from Plant Materials

Extraction Method Principle Advantages Disadvantages Common Solvents
Maceration [1] Soaking plant material in solvent at room temperature. Simple equipment, high extraction rate, solvent selectivity. Time-consuming, high solvent consumption, potential toxic solvent residue. Methanol, Ethanol, Water [2] [3] [1]
Percolation [1] Continuous solvent flow through plant material. Maintains concentration difference, higher efficiency than maceration. Increased solvent use, complex operation. Ethanol, Water [1]
Soxhlet Extraction [1] Continuous reflux and siphoning of fresh solvent. High efficiency, low cost for multiple samples, thermal effect. Long extraction time, degradation of thermolabile compounds, toxic solvents. n-Hexane, Petroleum Ether [1]
Ultrasound-Assisted Extraction (UAE) [1] [4] Uses ultrasonic cavitation to disrupt cell walls. Faster extraction, lower solvent/energy use, higher yield. Equipment cost, potential for free radical formation at high intensity. Methanol, Ethanol, Water [3]
Microwave-Assisted Extraction (MAE) [3] [1] Heats material internally via microwave energy. Rapid, low solvent volume, high efficiency. Non-uniform heating, safety concerns, equipment cost. Polar solvents (e.g., Water, Ethanol) [3]

Table 2: Key Parameters for Optimizing this compound Extraction

Parameter Impact on Yield Optimization Guidance
Solvent Type [3] Polarity must match target compounds. Methanol is often highly effective for phenolic compounds [2]. Test solvents of varying polarity (e.g., Methanol, Ethanol, Water). Methanol is considered a "gold-standard" for polyphenols [2].
Temperature [3] Higher temperatures can increase solubility and diffusion but may degrade heat-sensitive compounds. Optimize temperature and avoid prolonged high heat (e.g., >60°C) to prevent degradation [3].
Solid-to-Solvent Ratio [3] Affects concentration gradient and mass transfer efficiency. A common starting point is 1 g of bark powder to 10 mL of solvent [2].
Extraction Time [3] Must be sufficient for compound diffusion; overly long times offer diminishing returns. Time should be determined experimentally; maceration can take 24 hours or more [2].
Particle Size [3] Smaller particles increase surface area for solvent contact, improving yield. Grind bark to a fine powder (e.g., 500 μm) [2]. Note that extremely fine powder can agglomerate and reduce yield [3].
Enzymatic Pre-treatment Can break down cell wall structures, facilitating the release of bound compounds. Using enzymes like Flavourzyme or Protamex can enhance the breakdown of plant material [5] [4].

The relationship between these parameters and the final yield can be visualized in the following experimental optimization workflow:

Start Start: Define Optimization Goal P1 Raw Material Preparation (Grinding, Drying) Start->P1 P2 Select Extraction Method (e.g., Maceration, UAE) P1->P2 P3 Set Initial Parameters (Solvent, Time, Temp, Ratio) P2->P3 P4 Perform Extraction P3->P4 P5 Analyze Extract Yield & Purity (e.g., GC-MS, HPLC) P4->P5 Decision Results Optimal? P5->Decision Decision->P3 No End End: Establish Protocol Decision->End Yes

Troubleshooting Common Problems

Here are solutions to frequently encountered issues that can affect yield and purity.

  • Problem: Low Extraction Yield

    • Cause: Inappropriate solvent polarity, insufficient extraction time, or overly large particle size.
    • Solution: Ensure you are using a polar solvent like methanol or ethanol [2] [3]. Verify that the bark is ground to a fine powder (e.g., 500 μm) [2] and consider increasing extraction time or using a combination of methods like Ultrasonic-assisted enzymolysis [4].
  • Problem: Co-extraction of Unwanted Compounds

    • Cause: The solvent and conditions are not selective enough for the target compounds.
    • Solution: Optimize solvent choice; water may extract more sugars and impurities. Consider using deep eutectic solvents (DES) for more selective extraction of phenolic compounds [3]. Adjust temperature to avoid extracting excessive lipids or waxes.
  • Problem: Degradation of this compound

    • Cause: Excessive drying temperature, overly long extraction times, or exposure to light and oxygen during storage.
    • Solution: Avoid high drying temperatures (above 60°C) and long drying times (over 10 hours) for your raw bark material [3]. Store dried bark powder and final extracts in a cool, dark place, and consider using an inert atmosphere if necessary.

Detailed Experimental Protocols

Protocol 1: Standard Solid-Liquid Extraction (Maceration)

This is a fundamental and reliable method for initial experiments [2].

  • Material Preparation: Collect and dry bark. Grind using a cutting mill to pass a 500 μm mesh sieve. Dry the powder at 50°C for one week [2].
  • Weighing: Accurately weigh 1.0 g of the dried bark powder into a 15 mL polypropylene tube [2].
  • Solvent Addition: Add 10 mL of extracting agent (e.g., HPLC-grade methanol or water) to the tube [2].
  • Extraction: Cap the tube and incubate for 24 hours at room temperature (22-23°C) [2].
  • Filtration: Pre-filter the liquid fraction using filter paper. For sterilization or removal of fine particles, use a 0.22 μm syringe filter [2].
  • Concentration (Optional): Recover the extract by evaporating the solvent under vacuum at 35-40°C using a rotary evaporator [2].
  • Gravimetric Determination: The total amount of hydrophilic extractives can be determined gravimetrically and expressed as a percentage of the dry bark weight [2].
Protocol 2: Analysis of Extract Composition by GC-MS

This protocol is critical for confirming the presence and relative abundance of this compound in your extract [2].

  • Sample Derivatization:
    • Evaporate the methanol extract under a stream of nitrogen gas.
    • Dry the residue further in a vacuum oven at 40°C.
    • For silylation, add 80 μL bis-(trimethylsilyl)-trifluoroacetamide, 20 μL pyridine, and 20 μL trimethylsilyl-chloride to the dried sample.
    • Incubate the mixture at 70°C for 45 minutes [2].
  • GC-MS Analysis:
    • Instrument: GC-MS system (e.g., HP 6890-5973 from Agilent).
    • Column: HP-5 column (Length: 25 m; ID: 0.20 mm; film thickness 0.11 μm).
    • Carrier Gas: Nitrogen at a flow rate of 0.8 mL/min.
    • Temperature Program: Start at 120°C, then increase at 6°C/min to 320°C, and hold for 15 minutes.
    • Injection: Use a split injection (25:1 ratio) at 250°C with an injection volume of 1 μL [2].
  • Data Analysis: Identify compounds by comparing the mass spectra against standard libraries (e.g., NIST) or a custom mass spectra library for wood chemistry [2].

The logical flow for analysis and optimization, from extraction to final protocol establishment, is summarized below:

A Extraction (Maceration, UAE, MAE) B Preliminary Analysis (Gravimetric Yield) A->B C Composition Analysis (GC-MS, HPLC) B->C D Bioactivity Assay (Antimicrobial, Antioxidant) C->D E Data Integration & Protocol Finalization D->E

Critical Factors & Advanced Notes

  • Raw Material Considerations: The quality of your starting material is paramount. The specific tree species, its age, geographic location, the season of harvest, and storage conditions (e.g., exposure to UV light and temperature) can significantly alter the phytochemical profile and concentration in the bark [3].
  • Beyond Yield: For drug development, a high yield of this compound is not the only goal. You must also consider the biological activity of the final extract. Use assays (e.g., antimicrobial agar diffusion tests [2]) to confirm that the extraction process preserves the desired functionality.

References

Troubleshooting Guide: Common Astringency Analysis Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here is a table summarizing potential issues, their causes, and solutions, based on current research methodologies.

Issue Possible Cause Suggested Solution
High variability in sensory panel scores Psychological biases (e.g., expectation, halo effect); physiological adaptation [1] Implement blinding, randomized sample presentation, adequate rest intervals, and ongoing panel performance monitoring per ISO standards (e.g., ISO 13299, 11132) [1].
Inconsistency in sample preparation (e.g., tea drying) Different drying methods (sun drying, hot-air drying) altering key metabolite levels [2] Standardize the drying protocol. Sun drying or combined drying can reduce bitterness/astringency by lowering specific catechins and flavonols [2].
Interference in instrumental or sensory analysis Interaction between compounds (e.g., caffeine and polyphenols) [2] Account for taste enhancement effects in experimental design. Identify and quantify key interfering metabolites (e.g., via LC-MS) [2].
Confounding of taste intensity signals in EEG data "Reverse inference" problem in correlational neurodata [1] Use machine learning (ML) models like Least-Squares Boosted Trees (LSBoost) for pattern-decoding to better predict sensory attributes from EEG signals [1].

Frequently Asked Questions (FAQs)

Q1: What are the key chemical compounds responsible for astringency in plant products like tea? A: The primary contributors are a class of polyphenols. In tea, the key compounds identified for bitterness and astringency are (-)-epicatechin gallate (ECG), (-)-epigallocatechin gallate (EGCG), and various flavonol glycosides like kaempferol-3-rutinoside [2]. Processing methods can significantly influence the levels of these compounds.

Q2: Are there alternatives to traditional Descriptive Sensory Analysis (DSA) for quantifying astringency? A: Yes, recent exploratory studies suggest that electroencephalography (EEG) combined with machine learning is a promising alternative. By recording brain activity from trained tasters and using models like LSBoost, researchers can predict the intensity of sensory attributes like bitterness and astringency with high accuracy, avoiding some of the biases of self-reporting [1].

Q3: How can I reduce unwanted bitterness and astringency in my product during processing? A: Research on crude Ancha tea indicates that the drying method is critical. Sun drying was found to reduce levels of certain bitter and astringent compounds (ECG, EGCG) compared to hot-air drying, thereby resulting in a less astringent final product [2].

Experimental Protocol: Identifying Key Astringent Compounds

Here is a generalized workflow for identifying key taste-contributing compounds, based on a sensomics approach used in tea analysis [2]:

  • Sample Preparation & Grouping: Process your material using different methods (e.g., sun-drying, hot-air drying, combined drying) to create distinct sample groups.
  • Sensory Analysis: Conduct Quantitative Descriptive Analysis (QDA) with a trained panel. Score samples for key taste attributes like bitterness and astringency on a defined scale (e.g., 0-10). Statistical analysis (e.g., ANOVA) should confirm significant taste differences between sample groups.
  • Metabolomic Profiling:
    • Analyze the same samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Perform multivariate statistical analysis (e.g., PCA, PLS-DA) on the metabolomic data to identify key differential metabolites that correlate with the sensory differences.
  • Identification & Quantification: Cross-reference these differential metabolites with databases (e.g., HMDB, PubChem) to identify them. Their taste properties are often known from existing literature [2].
  • Validation via Taste Addition: Confirm the role of the identified compounds by spiking them back into a base sample and having the sensory panel confirm the increase in the expected taste intensity.

Experimental Workflow Diagram

The following diagram visualizes the sensomics evaluation protocol described above.

Start Sample Preparation (Different Processing Methods) Sensory Sensory Analysis (QDA) Panel scores bitterness/astringency Start->Sensory Metabolomics Metabolomic Profiling (LC-MS) & Multivariate Statistics Sensory->Metabolomics Selects samples with significant taste difference Identification Identify Key Differential Metabolites Metabolomics->Identification VIP > 1 & p < 0.05 Validation Validation via Taste Addition Identification->Validation End Confirmed Key Astringent Compounds Validation->End

EEG-based Astringency Prediction Diagram

For researchers interested in the neuro-based method, this diagram outlines the workflow for using EEG and machine learning to predict sensory scores.

EEG_Data EEG Data Recording from Expert Tasters Feature_Extraction Feature Extraction (Spectral Power, Hjorth's Parameters) EEG_Data->Feature_Extraction ML_Model Machine Learning Model (e.g., LSBoost Regressor) Feature_Extraction->ML_Model Features from parietal, central, frontal regions Model_Validation Model Validation (Leave-One-Subject-Out) ML_Model->Model_Validation Hyperparameter Optimization Prediction Predicted Sensory Attribute Score Model_Validation->Prediction

Further Assistance

The information available was excellent for building methodological guides and FAQs but was less focused on specific equipment troubleshooting.

  • For instrument-specific issues (e.g., related to your specific LC-MS or EEG hardware), I recommend consulting the manufacturer's manuals or their technical support, as they provide the most precise guidance.
  • To deepen your research, you could search for papers that specifically use the sensomics workflow or EEG/ML approaches in your field of interest (e.g., "sensomics evaluation of astringency in wine" or "taste prediction EEG machine learning").

References

optimizing astringin chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Astringin Chromatography Method Overview

The key study I found details an HPLC method with fluorescence detection for determining trans-astringin in wine [1]. The method allows for direct analysis of red and white wine samples without prior treatment.

The table below summarizes the core parameters from this established method:

Parameter Specification
Analyte trans-astringin
Matrix Wine (red and white)
Sample Preparation None
Detection Method Fluorescence Detection
Quantification Threshold 0.03 mg/L
Reported Concentration Range 0.09 mg/L to 0.29 mg/L (in French wines)
Method Reproducibility Coefficient of Variation (CV) < 4.8%

Troubleshooting Guide & FAQs

Here are some common issues and solutions, based on both the specific this compound method and general reversed-phase LC rules of thumb [2].

Problem Possible Causes Suggested Solutions
Low Retention/Peak too Early Mobile phase too strong (high % organic), incorrect pH for ionizable analytes [2]. Decrease % of organic solvent (e.g., Acetonitrile). For acids, lower mobile phase pH to suppress ionization [2].
High Retention/Peak too Late Mobile phase too weak (low % organic), incorrect pH for ionizable analytes [2]. Increase % of organic solvent. For acids, increase mobile phase pH to promote ionization [2].
Poor Peak Shape (Tailing) Column degradation (e.g., voiding), secondary interactions with stationary phase, dead volume in system [3]. Check column performance with a test mix. Use a mobile phase additive to mask silanol interactions. Check system fittings for leaks.
Irreproducible Retention Times Mobile phase not properly prepared, column temperature fluctuations, column not equilibrated [3]. Ensure accurate mobile phase preparation. Use a column oven for stable temperature. Equilibrate column with >10 column volumes of mobile phase.
High Backpressure Blocked frit (in-line filter or column), mobile phase viscosity (e.g., high % water), using methanol at high % [2]. Check and replace in-line filter. Flush column. Note: Methanol/water mixes (~50%) have highest viscosity [2].
Frequently Asked Questions
  • Q: How can I quickly adjust retention if my method uses acetonitrile but I want to switch to methanol?

    • A: A useful rule of thumb is that you will need about 10% more methanol in the mobile phase to achieve similar retention compared to acetonitrile. For example, a mobile phase of 20% acetonitrile is roughly equivalent to 30% methanol [2].
  • Q: What is System Suitability Testing (SST) and why is it important?

    • A: SST is a critical step to verify that the entire chromatographic system (instrument, column, and method) is performing adequately for its intended purpose before running samples. It evaluates key parameters like resolution, peak tailing, and column efficiency to ensure data integrity and compliance with regulatory standards [3].
  • Q: How much will retention change if I modify the organic solvent percentage?

    • A: As a general estimate, the retention of a typical small molecule will roughly double for every 10% decrease in the organic solvent (e.g., from 40% to 30%). Conversely, retention will be roughly halved for a 10% increase [2].

Experimental Protocol Summary

Here is a generalized workflow for developing and running a reversed-phase HPLC method, incorporating the principles above.

Start Start Method Development MP_Select Select Mobile Phase (e.g., Water/Acetonitrile) Start->MP_Select MP_Optimize Optimize % Organic & pH Adjust for k ~ 2-10 MP_Select->MP_Optimize Column_Select Select Stationary Phase (C18, C8, etc.) MP_Select->Column_Select Temp_Flow Set Temperature & Flow Rate MP_Optimize->Temp_Flow Column_Select->Temp_Flow SST Perform System Suitability Test (SST) Temp_Flow->SST Run_Samples Run Samples & Analyze Data SST->Run_Samples SST Passed Troubleshoot Troubleshoot if Needed SST->Troubleshoot SST Failed Troubleshoot->SST

Key Optimization Strategies

  • Method Development & Robustness: Use a systematic approach to define your Analytical Target Profile (ATP). Employ statistical techniques like Design of Experiments (DoE) to identify Critical Method Parameters (CMPs) and optimize them to ensure your method is robust—meaning it remains unaffected by small, deliberate variations in operating conditions [3].
  • Advanced Data Analysis: For complex separations, consider applying multivariate analysis (MVA) or Principal Component Analysis (PCA) to your chromatography data. These techniques can help identify patterns and relationships between variables that are not obvious from looking at individual chromatograms [3].

Seeking Further Information

The technical data on this compound separation is quite specific. To deepen your research, I suggest you:

  • Search for Broader Context: Look for methods analyzing stillbenes in general, as this compound belongs to this compound class. Techniques for resveratrol or piceid might be adaptable.
  • Leverage Instrument Resources: Check the application notes and technical libraries provided by major HPLC and LC-MS manufacturers, as they often contain detailed methods for various compounds.

References

Understanding the Challenges of Polyphenol Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Polyphenols, the class to which astringin belongs, are notorious for their low oral bioavailability, largely due to poor permeability [1]. The table below summarizes the core challenges you might encounter in your experiments.

Challenge Category Specific Issues Potential Experimental Consequences
Physicochemical Properties High molecular weight, multiple hydrogen bond donors/acceptors, low lipophilicity [2]. Poor passive transcellular diffusion; classified as low-permeability compound.
Biological Interactions Non-specific binding to membranes [3], labware surfaces, or serum proteins in assay media [2]. Low and variable recovery rates; inaccurate measurement of permeated concentration.
Efflux Transport Potential substrate for efflux transporters like P-glycoprotein (P-gp) [2]. Asymmetric transport (B to A > A to B); efflux ratio > 2; permeability underestimated.
Metabolic Instability Degradation in gastrointestinal fluids or metabolism by enzymes in cell models (e.g., Caco-2) [2]. Overestimation of permeability if measuring parent compound disappearance.

Experimental Protocols for Permeability Assessment

The Caco-2 cell model, a human colon carcinoma line that differentiates into enterocyte-like cells, is a gold standard for predicting intestinal permeability [4] [2]. The following workflow and detailed protocol are based on this established method.

The diagram below outlines the key stages of a Caco-2 permeability assay workflow.

G Start Start Caco-2 Assay Cell_Culture Cell Culture & Seeding Seed on collagen-coated Transwell inserts Start->Cell_Culture Differentiation Monolayer Differentiation Culture for 21-29 days with regular medium changes Cell_Culture->Differentiation TEER_Check Integrity Validation Measure Transepithelial Electrical Resistance (TEER) Differentiation->TEER_Check TEER_Pass TEER > 500 Ω·cm²? TEER_Check->TEER_Pass TEER_Pass->Cell_Culture No Experiment Transport Experiment Add compound to donor chamber; sample from receiver TEER_Pass->Experiment Yes Analysis Sample Analysis & Calculations Use LC-MS/MS to determine Papp and Efflux Ratio Experiment->Analysis

Detailed Caco-2 Cell Protocol

This protocol is adapted from established methodologies [4] [5].

  • Cell Culture and Maintenance

    • Culture Conditions: Maintain Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [5].
    • Passaging: Use cells between passages 40-50 for experimental consistency [5].
  • Monolayer Preparation

    • Seeding: Seed cells onto rat tail collagen-coated Transwell inserts (12-well plate, 1.12 cm² surface area) at a density of 300,000 cells per insert [5].
    • Differentiation: Culture the cells for 21-29 days to allow for full differentiation and formation of tight junctions. Change the medium every 2-3 days for the first week, and daily thereafter [5].
  • Pre-Experiment Integrity Check

    • TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter (e.g., Millicell-ERS). A TEER value greater than 500 Ω·cm² is typically indicative of a intact, confluent monolayer suitable for permeability studies [5]. Reject inserts with low TEER.
  • Transport Experiment

    • Pre-incubation: Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS). Pre-incubate with HBSS for 15 minutes at 37°C [5].
    • Absorptive (A to B) Transport: Add your this compound solution (e.g., 50 µM in HBSS) to the apical chamber (0.4 mL). Add fresh HBSS to the basolateral chamber (1.2 mL) [5].
    • Secretory (B to A) Transport: Add the this compound solution to the basolateral chamber and HBSS to the apical chamber.
    • Sampling: At designated time points (e.g., 15, 30, 60, 120 minutes), transfer the insert to a new well and collect the entire permeate sample from the receiver chamber. For secretory transport, sample a smaller volume (e.g., 0.2 mL) and immediately replace with fresh HBSS [5].
  • Sample Analysis and Calculations

    • Analysis: Use a sensitive method like LC-MS/MS to quantify the concentration of this compound in the samples after protein precipitation [5].
    • Apparent Permeability (Papp): Calculate using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the steady-state flux rate, A is the membrane surface area, and C₀ is the initial donor concentration [2].
    • Efflux Ratio (ER): Calculate as ER = Papp(B to A) / Papp(A to B). An ER > 2 suggests active efflux [2].

Frequently Asked Questions & Troubleshooting

Question / Issue Possible Cause & Solution
Low compound recovery in the assay. Non-specific binding to plastics or filters. Solution: Use low-binding tubes/plates. Include controls to quantify binding. Add a low percentage of a benign protein (e.g., BSA) or use surfactants in the transport buffer to compete for binding sites [2].
High variability between replicates. Inconsistent cell monolayers. Solution: Strictly control passage number, seeding density, and differentiation time. Always pre-validate monolayer integrity with TEER before the experiment.
Efflux Ratio is significantly greater than 2. This compound is a substrate for efflux transporters (e.g., P-gp). Solution: Repeat the experiment with a specific efflux transporter inhibitor (e.g., Verapamil for P-gp) in the buffer. A reduced ER confirms efflux involvement [2].
Papp is very low, but in vivo data shows some absorption. Paracellular pathway or active uptake may contribute. Solution: Use a marker for the paracellular route (e.g., Mannitol) to confirm its integrity. Investigate potential uptake transporters expressed in your specific cell model.

Key Takeaways for Your Research

  • Leverage Established Models: The Caco-2 protocol is a validated starting point. Focus on rigorous cell culture practices and monolayer integrity checks (TEER) to generate reliable data.
  • Anticipate Common Pitfalls: Be proactive about issues like non-specific binding and efflux transport, which are common for polyphenols. Incorporate the suggested controls and inhibitors into your experimental design from the start.
  • Interpret Results in Context: Permeability is one part of the larger ADME picture. Low permeability in a Caco-2 model can explain low oral bioavailability but must be considered alongside data on solubility and metabolism.

References

astringin metabolite identification problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the most common reasons for failing to identify astringin and related metabolites?

    • A: The most frequent issues fall into three categories: Insufficient Chromatographic Separation, where compounds co-elute, leading to misidentification; Signal Suppression or Interference from the complex sample matrix during MS analysis; and Incorrect Data Interpretation, where isomers or in-source fragments are mistaken for the parent metabolite [1] [2].
  • Q2: How can I confirm that a detected signal is truly this compound and not an isomer?

    • A: Relying solely on mass-to-charge ratio (m/z) and retention time is not sufficient. You must compare these parameters with an authentic chemical standard analyzed under identical instrumental conditions. Additionally, performing MS/MS fragmentation and matching the spectrum to a standard is the gold standard for confirmation [3] [4].
  • Q3: Our sensory tests indicate astringency, but metabolomics doesn't show this compound. What could be happening?

    • A: Astringency is a complex sensation often caused by a mixture of compounds. It's possible that other polyphenols like proanthocyanidins, flavonol glycosides, or catechins are the primary contributors. You should expand your metabolomic screening to include these compound classes and consider taste-guided fractionation to isolate the active compounds [3] [5] [6].

Troubleshooting Guide: Common Metabolite ID Problems

The table below outlines specific problems, their potential causes, and recommended solutions.

Problem Encountered Potential Causes Recommended Solutions & Next Steps

| Poor Chromatographic Separation | Inadequate LC column or gradient; co-elution with matrix. | - Use a UPLC/HPLC system with a C18 column (e.g., 1.8 µm) [1] [4].

  • Optimize the mobile phase gradient of water/acetonitrile with 0.1% formic acid [2] [4]. | | Weak or No MS Signal | Low abundance; ion suppression; inappropriate ionization mode. | - Concentrate the sample or use solid-phase extraction (SPE) [4].
  • Check for matrix effects and purify samples [2].
  • Astringins are often detected in negative ionization mode; verify instrument settings [5]. | | Cannot Distinguish Isomers | Lack of chromatographic resolution; MS/MS spectra are too similar. | - Compare with an authentic standard for definitive RT and fragmentation confirmation [3].
  • Explore alternative LC columns (e.g., HSS T3) for better selectivity [4]. | | Unclear Biomarker Contribution | Multiple correlated metabolites; complex biological interactions. | - Use multivariate statistics (PLS-DA, PCA) to find metabolites correlated with astringency [1] [3].
  • Calculate the Dose-over-Threshold (DoT) factor to assess perceptual contribution [3] [7]. |

Standard Experimental Workflow for Identification

For reliable identification of this compound and other phenolic metabolites, a multi-technique approach is essential. The following diagram outlines the core workflow.

Start Sample Preparation (Extraction w/ Methanol/Water) LC Chromatographic Separation (UPLC/HPLC with C18 column) Start->LC MS1 MS Analysis (High-resolution Q-TOF or Orbitrap) LC->MS1 MS2 MS/MS Fragmentation (Data-Dependent Acquisition) MS1->MS2 DB Database Search (Compare m/z, RT, Fragments) MS2->DB Std Standard Comparison (Co-elution w/ Authentic Standard) DB->Std Stat Statistical Validation (PCA, PLS-DA, VIP > 1.0) DB->Stat Sensory Sensory Correlation (DoT factor, Omission/Addition Test) Stat->Sensory

Workflow for Astringent Metabolite Identification and Validation

Detailed Protocols for Key Steps
  • Sample Preparation and Metabolite Extraction

    • Protocol: Precisely weigh 50-100 mg of freeze-dried plant powder. Add 400-1200 µL of extraction solution (e.g., 70% methanol or methanol:water=4:1, v/v) with an internal standard (e.g., L-2-chlorophenylalanine). Homogenize using a tissue grinder at low temperature (e.g., -10°C, 50 Hz) for 5-6 minutes, followed by low-temperature ultrasonic extraction for 30 minutes. Centrifuge at 13,000-15,000× g for 10-15 minutes at 4°C. Collect the supernatant, filter through a 0.22 µm membrane, and transfer to a vial for LC-MS/MS analysis [1] [5] [4].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

    • Chromatography: Utilize an ultra-performance liquid chromatography system. Recommended column: ACQUITY HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent C18 column. Maintain temperature at 40°C. Use a binary mobile phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile. Apply a gradient elution from 5% B to 95% B over 9-11 minutes. Flow rate: 0.30-0.35 mL/min. Injection volume: 1-4 µL [2] [4].
    • Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a heated electrospray ionization source. Acquire data in both positive and negative ionization modes for comprehensive coverage. Set the mass range to 100–1000 m/z. For structural confirmation, use data-dependent acquisition to trigger MS/MS fragmentation of the most intense ions [1] [4].

Advanced Verification and Validation Techniques

Once a candidate metabolite is identified, these methods confirm its role in astringency.

  • Dose-over-Threshold (DoT) Factor Calculation

    • Principle: This evaluates the perceptual contribution of a compound by comparing its concentration to its taste threshold.
    • Protocol: First, quantify the metabolite (e.g., via HPLC with a standard curve). Then, obtain its taste threshold from literature or determine it via sensory analysis. Calculate the DoT value = Concentration / Taste Threshold. A DoT value ≥ 1 suggests the compound likely contributes directly to the astringent taste [3] [7].
  • Taste Recombination and Omission Experiments

    • Principle: This is the definitive functional test to confirm a compound's sensory impact.
    • Protocol:
      • Recombination: Prepare an aqueous model solution containing the suspected key astringent compounds at their natural concentrations.
      • Omission: Prepare the same model solution but omit one candidate compound at a time.
      • Sensory Evaluation: A trained sensory panel compares the recombination model against the omission models. If the astringency significantly decreases when a specific compound is omitted, it confirms that compound's critical role [3] [7].

References

Troubleshooting Guide: Preventing Sample Degradation

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues that lead to the degradation of sensitive biochemical samples, such as astringin and other polyphenols.

Problem Phenomenon Potential Causes Recommended Solutions & Preventive Measures
Loss of Potency/Activity Thermal degradation during processing or storage [1]. Optimize heating parameters (e.g., for tea, 300°C for 65s reduced degradation [1]); store samples at -20°C or -80°C; use thermal stabilizers.
Change in Color/Appearance Oxidation by ambient oxygen; exposure to light [2]. Use oxygen scavengers; flush vials with nitrogen or argon; store in amber glass vials; avoid transparent containers.
Formation of Degradation Products Hydrolysis due to inappropriate pH; enzymatic activity [3]. Buffer samples to a stable pH (often neutral); use enzyme inhibitors (e.g., acid phosphatase inhibitors); process samples quickly to prevent endogenous enzyme action.
Poor Analytical Results Non-enzymatic reactions (e.g., Maillard); adsorption to container surfaces [2]. Control drying processes to avoid excessive heat that promotes Maillard reactions [2]; use low-binding/silanized vials and tips.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause sample degradation?

The key factors are temperature, oxygen, light, and pH.

  • Temperature: High temperatures can rapidly degrade heat-labile compounds. During processing (e.g., fixation of tea leaves), controlled high temperatures can be used to inactivate degrading enzymes, but excessive heat will damage the target compounds [1].
  • Oxygen: Atmospheric oxygen can oxidize many polyphenols, altering their structure and function.
  • Light: Direct exposure, especially to UV light, can catalyze photochemical degradation reactions [4].
  • pH: An unstable or incorrect pH can accelerate hydrolysis and other decomposition reactions.
Q2: What are the best practices for long-term storage of polyphenol samples?

For long-term stability:

  • Temperature: Store at -20°C or -80°C.
  • Atmosphere: Seal samples under an inert gas like nitrogen in airtight containers.
  • Containers: Use amber-colored vials made of glass or certified low-binding plastics to protect from light and prevent adsorption.
  • Solvent: Consider dissolving or storing the sample in a stabilizing solvent, such as a mild buffer or with added antioxidants like ascorbic acid, where compatible with downstream applications.
Q3: How can I verify that my sample has remained stable during an experiment?

Implement rigorous analytical quality control:

  • Chromatography: Use techniques like Liquid Chromatography (LC) to monitor for the appearance of new peaks (degradation products) or a decrease in the peak area of your target compound [5].
  • Metabolomics: Techniques such as LC-Mass Spectrometry (LC-MS) are highly effective for identifying and quantifying both the parent compound and its degradation metabolites [1] [2].
  • Replicates: Always run multiple replicates and include a stable reference standard, if available, for comparison.

Experimental Workflow for Sample Handling

The following diagram outlines a general workflow for handling and analyzing sensitive samples to minimize degradation, based on best practices from the literature.

Start Start: Sample Collection A Immediate Stabilization • Flash freeze in LN₂ • Add enzyme inhibitors • Adjust pH Start->A B Sample Processing • Under inert gas (N₂) • Controlled, low temperature • Use low-binding materials A->B C Short-Term Storage • -20°C or -80°C • Amber vials • Inert atmosphere B->C D Analysis & QC • LC-MS/Chromatography • Compare to fresh standards • Monitor for new peaks C->D End Data Interpretation D->End

Key Experimental Protocols for Stability Assessment

Here are detailed methodologies for two key experiments cited in the troubleshooting guide.

Protocol 1: Assessing Thermal Stability via LC-MS

This protocol is adapted from studies investigating the effect of drying methods on tea polyphenols [1] [2].

  • Sample Preparation: Divide your this compound sample into multiple aliquots.
  • Heat Treatment: Expose each aliquot to a different temperature (e.g., 4°C, 25°C, 40°C, 60°C) for a fixed duration.
  • Analysis:
    • Instrument: Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS).
    • Method: Use a reverse-phase C18 column. A typical mobile phase is a gradient of water and acetonitrile, both with 0.1% formic acid.
    • Detection: Monitor the mass of the intact this compound molecule and potential degradation products.
  • Data Interpretation: The reduction in the peak area of this compound and the emergence of new peaks at different mass-to-charge ratios indicate thermal degradation.
Protocol 2: Testing Oxidative Stability
  • Sample Preparation: Prepare two identical solutions of your sample.
  • Treatment:
    • Test: Leave one sample exposed to air at room temperature.
    • Control: Flush the second sample with nitrogen gas and seal it in an airtight vial.
  • Storage: Store both samples for a set period (e.g., 24-72 hours).
  • Analysis: Analyze both samples using LC-MS or simply monitor absorbance changes if a characteristic shift is known for oxidized this compound.
  • Data Interpretation: A greater loss of the target compound or formation of degradation products in the "Test" sample compared to the "Control" indicates oxidative degradation.

References

Troubleshooting Guide: Low Astringin Assay Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Low sensitivity in a bioassay, which results in a high Limit of Detection (LoD), means your method cannot detect low concentrations of the target analyte. The table below outlines common causes and corrective actions.

Potential Cause Symptom(s) Corrective Action
Suboptimal Assay Conditions (pH, temperature, incubation time) Low signal intensity, high background noise, poor standard curve linearity. Re-validate critical buffer components (pH, ionic strength). Perform a matrix of experiments (e.g., pH 6.0-8.0, temperature 25-37°C) to find the signal-to-noise optimum [1].
Inefficient Binding Reaction Assay fails to reach equilibrium, leading to inconsistent and low signal. Optimize incubation times to ensure the reaction reaches equilibrium. Verify the stability of astringin and its binding partners under assay conditions [1] [2].
Signal Generation/Detection Issues Weak signal even with high analyte concentrations. Check reagent integrity (e.g., enzyme activity in ELISA). Ensure detection equipment (spectrophotometer, plate reader) is calibrated and using optimal wavelengths [3].
Matrix Interference Signal is suppressed or enhanced by components in the sample (e.g., other polyphenols, proteins). Dilute samples to minimize interference. Use standard addition methods [3] or purify samples (e.g., solid-phase extraction) before analysis [1].

Experimental Protocols for Sensitivity Optimization

To systematically address sensitivity issues, the following protocols provide a structured approach to optimize your assay conditions and evaluate interference.

Protocol 1: Optimization of Key Assay Parameters

This protocol helps you find the optimal conditions for the core binding or reaction in your assay.

  • Objective: To determine the pH, buffer composition, and incubation time that yield the highest signal-to-noise ratio for the this compound assay.
  • Materials:
    • This compound standard of known concentration.
    • Assay buffer components.
    • Reagents for signal detection (e.g., enzymes, chromogens).
    • Microplate reader or spectrophotometer.
  • Method:
    • Design of Experiments (DoE): Create a matrix to test multiple factors simultaneously. For example:
      • pH: Test a range (e.g., 6.5, 7.0, 7.5, 8.0).
      • Incubation Time: Test different durations (e.g., 15, 30, 45, 60 minutes).
      • Temperature: Test 25°C, 30°C, and 37°C.
    • Procedure: For each condition in the matrix, run the assay with a mid-range this compound standard and a blank (no this compound). Perform all tests in triplicate.
    • Data Analysis: Calculate the signal-to-noise ratio (SignalStandard / SignalBlank) for each condition. The condition with the highest ratio is optimal [1].
Protocol 2: Evaluation of Matrix Effects

This protocol identifies if your sample itself is interfering with the assay.

  • Objective: To assess and correct for the suppression or enhancement of the this compound signal by the sample matrix.
  • Materials:
    • This compound standard.
    • Test sample.
    • Appropriate solvent for dilution.
  • Method:
    • Standard Addition: Spike a known amount of this compound standard into multiple aliquots of the sample at different concentrations (e.g., low, mid, high). Also, prepare the same standard concentrations in your assay buffer alone [3].
    • Analysis: Run the assay on all spiked samples and standards.
    • Data Analysis: Plot the measured concentration against the spiked concentration for both the sample and buffer. If the slopes of the two lines are significantly different, a matrix effect is present. The degree of parallelism indicates the extent of interference.

Methodologies for Quantitative Evaluation from Literature

The table below summarizes quantitative techniques used in recent studies to evaluate sensitivity and key compounds, which can be adapted for your this compound assay development and validation.

Methodology Application Example Key Outcome / Sensitivity Metric
DoT (Dose-over-Threshold) Factor Analysis [1] Identifying key astringent compounds (e.g., EGC, hyperin, rutin) in tea by calculating the ratio of a compound's concentration to its taste threshold. DoT > 1 indicates the compound is a key contributor. A higher DoT signifies a greater perceived intensity and analytical importance [1].
Limit of Detection (LoD) Determination [4] Comparing analytical sensitivity of different diagnostic assays for Strep A by testing serial dilutions of bacterial isolates. LoD defined as the lowest concentration yielding positive results in all replicates (e.g., 3.125 × 10³ CFU/mL for a molecular assay) [4].
Electronic Tongue & Metabolomics [5] [6] Identifying bitter and astringent compounds in berries and tea by correlating sensor data with metabolomic profiles. Pinpoints specific active metabolites (e.g., amino acids, flavonoid glycosides) and establishes a quantitative scale for bitter-astringent perception [5] [6].

Workflow for Systematic Assay Development

For a visual guide, the diagram below outlines a systematic workflow for developing and optimizing a sensitive bioassay, integrating the troubleshooting and experimental protocols above.

start Start: Assay Development Plan step1 Define Key Parameters: - Target Analyte (this compound) - Required LoD/LoQ - Sample Matrix start->step1 step2 Establish Initial Protocol (Based on Literature) step1->step2 step3 Initial Run & Problem Identification step2->step3 opt1 Optimization Phase: - Buffer pH/Strength (Protocol 1) - Incubation Time/Temp (Protocol 1) step3->opt1 opt2 Interference Check: - Matrix Effects (Protocol 2) - Sample Purification opt1->opt2 step4 Re-run Assay with Optimized Conditions opt2->step4 decision1 Sensitivity Acceptable? step4->decision1 decision1->opt1 No step5 Final Validation: - LoD/LoQ Calculation - Precision & Accuracy decision1->step5 Yes end Assay Ready for Use step5->end

References

Mechanistic Comparison: Astringin vs. Ferrostatin-1

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences based on a 2021 comparative study [1] [2].

Feature Ferrostatin-1 (Fer-1) Astringin
Class Synthetic arylamine [1] Dietary phytophenol (stilbene glycoside) [1]
Primary Mechanism Electron transfer via aromatic nitrogen atoms to create a redox recycling circuit [1] [2] Hydrogen atom donation from the 4'-OH group, mediating a conventional antioxidant pathway [1] [2]
Ferroptosis Inhibition (Potency) Very High (Fer-1 >> Piceatannol > this compound) [1] Moderate (Fer-1 >> Piceatannol > this compound) [1]
Electron-Transfer Potential Very High [1] Lower than Fer-1 [1]
Hydrogen-Donating Potential Not the primary mechanism [1] High; this is its preferred action [1]
Key Reactive Site Aromatic N-atoms [1] C4'-O-H group [1]
Post-Reaction Product Forms dimers [1] Forms dimers [1]
Proposed Safety Profile Potential cytotoxic risks; not a daily consumable [1] Possibly safer; dietary origin suggests better balance for normal cells [1]

Experimental Data and Protocols

The comparative data is largely derived from the following experimental setup:

  • Cell Model: Bone marrow-derived mesenchymal stem cells (bmMSCs) [1].
  • Ferroptosis Induction: Cells were treated with erastin, an inhibitor of the cystine/glutamate antiporter (system Xc⁻), which depletes glutathione and leads to lipid peroxidation [1].
  • Key Assays and Findings:
    • Viability Assays: Cell viability was measured using Cell Counting Kit-8 (CCK-8) and flow cytometry. Fer-1 at 1 µM showed 99.8% viability, while 100 µM this compound showed 77.3% viability, confirming the potency order [1].
    • Lipid Peroxidation Measurement: The C11-BODIPY⁵⁸¹/⁵⁹¹ fluorescent probe was used to detect lipid peroxidation levels. All three compounds effectively reduced lipid peroxidation accumulation in the erastin-treated model [1].
    • Antioxidant Profiling: The study used in vitro antioxidant assays to delineate the mechanisms. A key finding was that Fer-1 was weak at scavenging superoxide anions (IC₅₀ = 58.2 µM), supporting its non-classical antioxidant mechanism. In contrast, this compound and Piceatannol showed significant radical-scavenging activity [1].
    • Quantum Chemistry Calculations: Calculations at the M06-2X-D3/6-311+G* and M06-2X-D3/def2-TZVPD levels of theory confirmed that Fer-1 has a much lower ionization potential (favors electron loss), while the C4'O-H group in the stilbenes has the lowest bond dissociation enthalpy (favors hydrogen atom donation) [1].
    • Metabolite Identification: Using UPLC-ESI-Q-TOF-MS/MS, researchers detected dimeric oxidation products for all three compounds, providing evidence for their radical-trapping behaviors [1].

The experimental workflow and key signaling pathways involved in this research can be summarized in the following diagram:

G cluster_induction Ferroptosis Induction (Erastin) cluster_inhibition Inhibition & Analysis Erastin Erastin Treatment SystemXc Inhibits System Xc⁻ Erastin->SystemXc GSH Depletes Glutathione (GSH) SystemXc->GSH InactiveGPX4 Inactivates GPX4 GSH->InactiveGPX4 LPO Accumulation of Lipid Peroxides (LPO) InactiveGPX4->LPO CellDeath Ferroptotic Cell Death LPO->CellDeath Viability Viability Assays (CCK-8, Flow Cytometry) LipidPerox Lipid Peroxidation (C11-BODIPY) Fer1 Ferrostatin-1 (Fer-1) ElectronTransfer Electron Transfer Fer1->ElectronTransfer Antioxidant Antioxidant Assays (*O₂⁻, PTIO• scavenging) QuantumCalc Quantum Chemistry Calculations MetaboliteID Metabolite Identification (UPLC-ESI-Q-TOF-MS/MS) This compound This compound HydrogenDonation Hydrogen Donation This compound->HydrogenDonation ElectronTransfer->LPO HydrogenDonation->LPO

Key Research Implications

  • Mechanism-Driven Compound Selection: The choice between Fer-1 and this compound depends on your experimental goal. Use Fer-1 for highly potent, electron-transfer-based inhibition, potentially in acute disease models [3] [4] [5]. Consider this compound or other dietary phenols for studies where a natural, hydrogen-donating antioxidant mechanism is relevant, or where long-term safety is a priority [1].
  • Glycosylation Impact: this compound is the glucoside of Piceatannol. The study found that 3-OH glycosylation in this compound reduced its ferroptosis-inhibitory and antioxidant activity compared to its aglycone, Piceatannol [1]. This is a critical consideration for structure-activity relationship (SAR) studies.
  • Beyond a Single Study: While the cited study provides a direct comparison, other research highlights Fer-1's efficacy in diverse in vivo and disease models, including retinal protection [3] and cardioprotection [4] [5]. The exploration of natural products like this compound is part of a growing trend to discover novel ferroptosis inhibitors from botanical sources [6].

References

astringin antioxidant capacity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Data at a Glance

The following table summarizes quantitative data from recent studies on several well-researched antioxidants.

Antioxidant Compound / Source Key Experimental Models Major Findings & Potency Proposed Mechanisms

| Astragalin (Flavonoid from Thesium chinense) | In vivo: • C. elegans (lifespan) • Zebrafish embryos (oxidative stress) In silico: Molecular Docking [1] | Extended lifespan in C. elegans; increased resistance to oxidative stress in zebrafish embryos [1]. | Upregulates daf-16/FOXO; inhibits daf-2/IGFR; activates AMPK/MAPK pathways; upregulates sir-2.1/SIRT1 and skn-1/Nrf2; suppresses CD38 [1]. | | Common Dietary Flavonoids (e.g., Quercetin, Apigenin) | In vivo: • S. cerevisiae (yeast) model under H₂O₂ stress [2] | Increased yeast cell viability and resistance to H₂O₂; reduced intracellular ROS; modulated antioxidant defenses (catalase, glutathione) [2]. | Scavenging intracellular ROS; modulation of endogenous antioxidant defense systems [2]. | | PV Extract (Polygonum viviparum L.) | In vitro: • DPPH/OH• radical scavenging In vivo: • Rat diarrhea model • Cellular model (H₂O₂-induced RAW264.7 cells) [3] | Good radical scavenging ability in vitro; attenuated oxidative stress in rat intestines; reduced ROS in macrophages [3]. | Activation of BCL2L1; inhibition of ESR1, JAK2/STAT3, and MMP2 pathways [3]. | | Pomegranate Peel & Seed | In vitro: Various chemical assays [4] | High radical scavenging activity; peel extract showed strong antioxidant capacity, largely due to punicalagins and ellagitannins [4]. | High polyphenolic content (ellagitannins, punicalagin) directly scavenges free radicals [4]. |

Detailed Experimental Protocols

For rigorous comparison, here are the key methodologies from the studies cited above.

  • 1. Astragalin in C. elegans and Zebrafish [1]:

    • Lifespan Assay: C. elegans were treated with astragalin and monitored for survival. Lifespan extension was calculated relative to control groups.
    • Oxidative Stress Resistance in Zebrafish: Zebrafish embryos were exposed to oxidative stress inducers (e.g., H₂O₂) with and without astragalin pre-treatment. Survival rates and developmental defects were recorded.
    • Molecular Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the expression levels of key genes like daf-16, sir-2.1, skn-1 in worms and SIRT1, SIRT6 in zebrafish.
    • In Silico Studies: Molecular docking and dynamics simulations were performed to predict interactions between astragalin and protein targets like CD38 and IGFR.
  • 2. Dietary Flavonoids in Yeast [2]:

    • Viability Assays: Yeast cells (S. cerevisiae) were treated with flavonoids (e.g., quercetin, apigenin) and exposed to H₂O₂. Cell viability was assessed using spot assays, drug drop tests, and colony-forming unit (CFU) counts.
    • Intracellular ROS Measurement: ROS levels were measured using fluorescent probes.
    • Antioxidant Enzyme Activity: Catalase activity and oxidized glutathione levels were measured with biochemical assays.
  • 3. Polygonum viviparum (PV) In Vitro and In Vivo [3]:

    • In Vitro Radical Scavenging: DPPH and hydroxyl radical scavenging abilities were measured spectrophotometrically, with ascorbic acid (Vc) as a positive control.
    • In Vivo Rat Model: A diarrhea model was induced in rats using Senna leaf. PV extract was administered, and intestinal tissues were analyzed for levels of antioxidant enzymes (SOD, CAT) and markers (GSH, MDA).
    • Cellular Model: Murine macrophage cells (RAW264.7) were pre-treated with PV extract and then induced with H₂O₂. Intracellular ROS was measured using a fluorescent assay kit.

Mechanisms of Action and Signaling Pathways

The antioxidants compared above exert their effects through specific molecular pathways. The diagram below synthesizes the key mechanisms for Astragalin and Polygonum viviparum (PV) based on the cited studies.

G cluster_0 Astragalin (from Thesium chinense) cluster_1 Polygonum viviparum L. (PV) Extract AG Astragalin IGF1 Inhibition of IGFR / daf-2 AG->IGF1 CD38 Inhibition of CD38 AG->CD38 AMPK Activation of AMPK/MAPK AG->AMPK Foxo Activation of daf-16 / FOXO IGF1->Foxo Sirt Upregulation of sir-2.1 / SIRT1/SIRT6 CD38->Sirt AMPK->Sirt Sirt->Foxo Longevity Lifespan Extension (observed in C. elegans) Sirt->Longevity Skn1 Upregulation of skn-1 / Nrf2 Foxo->Skn1 OxStress Reduction of Oxidative Stress & Damage Foxo->OxStress Skn1->OxStress PV PV Extract BCL Activation of BCL2L1 PV->BCL ESR1 Inhibition of ESR1 PV->ESR1 JAK2 Inhibition of JAK2/STAT3 PV->JAK2 MMP2 Inhibition of MMP2 PV->MMP2 BCL->OxStress ESR1->OxStress JAK2->OxStress MMP2->OxStress

Interpretation and Research Implications

The current data landscape suggests that while astringin itself may not be a major focus of recent comparative studies, robust methodologies and pathway analyses are well-established for other antioxidants.

  • For a comprehensive review of this compound, you may need to consult specialized databases or older literature, as it was not prominent in the most current research.
  • The provided comparative data for astragalin, common flavonoids, and PV extract offers a strong framework for evaluating antioxidant capacity using standard in vitro and in vivo models.
  • The experimental protocols and mechanisms detailed here, particularly the use of C. elegans for lifespan and zebrafish for oxidative stress, are directly applicable for designing future comparative studies on this compound.

References

astringin nephroprotective effects vs other polyphenols

Author: Smolecule Technical Support Team. Date: February 2026

Astringin's Nephroprotective Profile and Mechanisms

The table below summarizes the core experimental findings and mechanisms of action for this compound based on a 2025 study investigating its effects on chromium-induced nephrotoxicity in rats [1] [2].

Aspect Experimental Findings & Mechanisms
Study Model Chromium-induced nephrotoxicity in male Sprague Dawley rats [1].
Treatment 10 mg/kg this compound, co-administered with Chromium (15 mg/kg) [1].
Key Signaling Pathways Modulated TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [1].
Impact on Oxidative Stress ↓ ROS and Malondialdehyde (MDA); ↑ GSH, SOD, CAT, GPx, HO-1 [1].
Impact on Inflammation ↓ Gene expression of TNF-α, IL-6, IL-1β, COX-2, NF-κB [1].
Impact on Apoptosis ↑ Bcl-2; ↓ Bax, Caspase-3, Caspase-9 [1].
Impact on Renal Function ↓ Creatinine, BUN, Urea, NGAL, KIM-1, Cystatin C; ↑ Creatinine clearance [1].

The diagram below illustrates the core signaling pathways involved in this compound's nephroprotective action, integrating oxidative stress, inflammation, and apoptosis.

G cluster_pathways Pathways Modulated by this compound Cr Chromium (Cr) Exposure HMGB1_RAGE HMGB1/RAGE Pathway Cr->HMGB1_RAGE TLR4_MyD88 TLR4/MyD88 Pathway Cr->TLR4_MyD88 OxidativeStress Oxidative Stress ↑ ROS, ↑ MDA ↓ Antioxidants (GSH, SOD, etc.) Cr->OxidativeStress NFkB NF-κB Pathway Activation HMGB1_RAGE->NFkB TLR4_MyD88->NFkB Inflammation Inflammatory Response ↑ TNF-α, IL-6, IL-1β, COX-2 NFkB->Inflammation Apoptosis Cellular Apoptosis ↓ Bcl-2, ↑ Bax ↑ Caspase-3, Caspase-9 OxidativeStress->Apoptosis KidneyDamage Renal Tissue Damage ↑ Functional Markers (Creatinine, BUN, KIM-1) OxidativeStress->KidneyDamage Inflammation->Apoptosis Inflammation->KidneyDamage Apoptosis->KidneyDamage ATN This compound Treatment ATN->HMGB1_RAGE Inhibits ATN->TLR4_MyD88 Inhibits ATN->OxidativeStress Ameliorates ATN->Inflammation Suppresses ATN->Apoptosis Reduces ATN->KidneyDamage Protects Against

Comparative Analysis with Other Nephroprotective Polyphenols

The table below provides a comparative overview of this compound and other well-studied polyphenols, highlighting their protective effects and primary mechanisms.

Polyphenol Key Nephroprotective Evidence & Mechanisms Comparative Notes

| This compound | Chromium-induced toxicity [1] [2]. • Mechanisms: Modulates TLR4/MyD88, HMGB1/RAGE, NF-κB. Comprehensive action on oxidative stress, inflammation, and apoptosis. | Shows a broad mechanism targeting multiple pathways simultaneously. Evidence is very recent (2025). | | Naringin | Chemical & drug-induced injury [3]. • Models: Cisplatin, Gentamicin, Glycerol, Ischemia/Reperfusion. • Mechanisms: Activates Nrf2 pathway, inhibits NF-κB, reduces apoptosis (↓ Bax, Caspase-3), anti-inflammatory (↓ TNF-α, IL-6). | Evidence is extensive across many injury models. Strong focus on Nrf2-mediated antioxidant defense. | | Juglans mollis Extract | Ischemia-Reperfusion injury [4]. • Mechanisms: Antioxidant (↑ SOD, ↓ MDA), anti-inflammatory (↓ TNF-α, IL-1β, IL-6). | A plant extract (multiple compounds). Effects demonstrate the shared potential of polyphenol-rich mixtures. | | Sida cordata Extract | CCl₄-induced toxicity [5]. • Mechanisms: Contains gallic acid, catechin, caffeic acid. Restores antioxidant enzymes (CAT, SOD, GPx), improves renal function (↓ Creatinine, BUN). | Another polyphenol-rich extract. Highlights that the nephroprotective property is a common feature among various phenolics. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies.

This compound Study Protocol [1] [2]
  • Animal Model: 32 male Sprague Dawley rats.
  • Group Design:
    • Control group
    • Cr group (15 mg/kg)
    • Cr + ATN group (15 mg/kg Cr + 10 mg/kg this compound)
    • ATN group (10 mg/kg this compound)
  • Key Analytical Methods:
    • Gene Expression: qRT-PCR for NF-κB, RAGE, IL-1β, HMGB1, TLR4, MyD88, TNF-α, IL-6, COX-2.
    • Oxidative Stress: Standard assays for ROS, MDA, and antioxidants (GSH, SOD, CAT, GPx, HO-1).
    • Renal Function & Injury: ELISA for Cystatin C, NGAL, KIM-1; biochemical analysis for creatinine, BUN, urea.
    • Apoptosis: Assessed levels of Bcl-2, Bax, Caspase-3, and Caspase-9.
    • Histology: Standard histopathological examination of renal tissues.
    • Computational Validation: Molecular docking and dynamic simulation.
Naringin Study Protocol (Representative Example) [3]
  • Animal Model: Rats (number varies by study).
  • Induction of Injury: e.g., single intraperitoneal injection of Cisplatin (7 mg/kg).
  • Treatment: Oral administration of Naringin (e.g., 80 mg/kg) for 7 days prior to cisplatin.
  • Key Analytical Methods:
    • Oxidative Stress: Measurement of MDA, GSH, and antioxidant enzymes (SOD, CAT).
    • Inflammation: Assessment of TNF-α, IL-6, and MPO levels.
    • Renal Function: Serum creatinine and BUN.
    • Molecular Pathways: Western blot or PCR for Nrf2, NF-κB, and apoptotic proteins.

Research Implications and Future Directions

The experimental data positions this compound as a highly promising nephroprotective candidate due to its multi-targeted action on interconnected pathways central to kidney injury. However, several considerations exist for its research and development:

  • Bioavailability: Like many polyphenols (e.g., resveratrol, curcumin), this compound may face challenges with low bioavailability [6]. Future work should explore formulation strategies, such as nano-encapsulation or co-delivery systems used for other phenolics, to enhance its stability and absorption [6].
  • Broad Applicability: While naringin has been validated in numerous toxicity models, the evidence for this compound is currently confined to chromium-induced injury. Testing its efficacy in other models like ischemia-reperfusion or diabetic nephropathy is a crucial next step.
  • Clinical Translation: The positive results from pre-clinical studies on various polyphenols, including this compound, naringin, and plant extracts, strongly support the inclusion of polyphenol-rich foods within healthy dietary patterns like the Mediterranean diet for managing conditions such as Chronic Kidney Disease (CKD) [7].

References

Astringin's Validated Mechanisms & Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes findings from recent preclinical studies, providing a direct comparison of astringin's performance across different models of organ injury.

Study Focus / Pathological Model Key Signaling Pathways Modulated Experimental Model(s) Used Key Outcomes & Measured Parameters

| Pediatric Acute Lung Injury [1] | Suppression of PI3K/AKT/NF-κB | In vitro: LPS-stimulated A549 human lung epithelial cells | ↓ Reactive Oxygen Species (ROS) [1] ↓ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [1] ↓ Cellular damage [1] | | Chromium-Induced Nephrotoxicity [2] | Modulation of TLR4/MyD88/NF-κB and HMGB1/RAGE/NF-κB | In vivo: Rat model of chromium-induced kidney toxicity | ↓ Gene expression of NF-κB, TNF-α, IL-6, COX-2 [2] ↓ Oxidative stress markers (ROS, Malondialdehyde) [2] ↑ Antioxidant enzymes (SOD, CAT, GSH) [2] Improved renal function markers & histology [2] |

Detailed Experimental Protocols

To facilitate replication and critical appraisal, here is a detailed breakdown of the key methodologies used in the cited research.

  • For In Vitro Analysis (Lung Injury Study) [1]:

    • Cell Culture & Treatment: A549 human lung epithelial cells are cultured and pre-treated with this compound at various concentrations for a set time (e.g., 2 hours).
    • Induction of Injury: Inflammation and oxidative stress are induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
    • Oxidative Stress Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA, measured with a fluorometer or fluorescence microscope.
    • Inflammation Analysis: The levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell supernatant are measured using specific commercial kits, typically based on ELISA (Enzyme-Linked Immunosorbent Assay).
    • Pathway Validation: Protein expression levels of key pathway components (PI3K, p-AKT, NF-κB) are analyzed using Western Blotting to confirm the compound's inhibitory action.
  • For In Vivo Analysis (Kidney Toxicity Study) [2]:

    • Animal Model & Dosing: Rats are divided into groups: control, toxicant (Chromium), this compound treatment, and sometimes a positive control. This compound is administered orally via gavage.
    • Tissue Collection: After the experimental period, kidney tissues and blood samples are collected.
    • Biochemical & Molecular Analysis:
      • Gene Expression: Real-time quantitative PCR (RT-qPCR) is used to analyze the expression of genes like NF-κB, TNF-α, IL-6, TLR4, etc. [2]
      • Oxidative Stress: Commercial kits are used to measure ROS production, lipid peroxidation (Malondialdehyde level), and activities of antioxidant enzymes (Superoxide Dismutase-SOD, Catalase-CAT, Glutathione-GSH) in homogenized kidney tissue [2].
      • Renal Function: Blood serum is analyzed for markers like creatinine and blood urea nitrogen (BUN) to assess kidney function [2].
    • Histopathological Examination: Kidney tissues are processed, sectioned, stained (e.g., with Hematoxylin and Eosin - H&E), and examined under a microscope for structural damage.

This compound's Action in Lung Injury

The following diagram illustrates the mechanistic pathway by which this compound protects against LPS-induced lung injury, as identified in the research [1].

G LPS LPS Challenge ROS Oxidative Stress (ROS) LPS->ROS PI3K PI3K/AKT Activation ROS->PI3K NFkB NF-κB Activation PI3K->NFkB Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation Damage Cellular Damage Inflammation->Damage This compound This compound Treatment This compound->ROS Suppresses This compound->PI3K Inhibits

This compound's mechanism is characterized by its multi-target action. It acts upstream by directly suppressing the initial oxidative stress burst and concurrently inhibits the critical PI3K/AKT/NF-κB signaling axis. This dual action ultimately leads to a significant reduction in the production of key inflammatory mediators that drive lung pathology [1].

Interpretation for Research & Development

The evidence positions this compound as a promising multi-target therapeutic candidate. Its efficacy across distinct organ injury models (lung and kidney) and different experimental systems (in vitro and in vivo) strengthens the case for its broad anti-inflammatory and antioxidant potential.

  • Comparative Advantage: The key differentiator for this compound may be its ability to simultaneously target multiple points in the inflammatory cascade (both oxidative stress and specific signaling pathways), unlike more targeted inhibitors.
  • Next Steps for Validation: For drug development professionals, the next critical steps involve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, establishing a clear therapeutic window through dose-ranging studies, and ultimately, validation in more complex disease models or human clinical trials.

References

Experimental Data Summary: Astringin in Chromium-Induced Nephrotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Investigated Key Parameters Measured Experimental Model & Protocol Results with Astringin Treatment (10 mg/kg)

| HMGB1 / RAGE Pathway Modulation | Gene expression of HMGB1, RAGE, TLR4, MYD88, and NF-κB [1]. | Model: Male Sprague-Dawley rats (Cr intoxication at 15 mg/kg) [1]. Dosing: this compound (10 mg/kg, oral gavage) for 4 weeks [1]. Methodology: qRT-PCR for gene expression, standard assays and ELISA for biochemical parameters, histopathology [1]. | ↓ Downregulated overexpression of pathway genes [1]. | | Oxidative Stress | Levels of ROS, MDA; activities of SOD, CAT, GPx, GSR, HO-1; content of GSH [1]. | As above. | ↓ Reduced ROS & MDA levels; ↑ Increased activity of antioxidant enzymes and GSH content [1]. | | Inflammation | Levels of TNF-α, IL-6, IL-1β, COX-2 [1]. | As above. | ↓ Reduced levels of pro-inflammatory cytokines and mediators [1]. | | Apoptosis | Levels of Bcl-2, Bax, Caspase-3, Caspase-9 [1]. | As above. | ↑ Increased anti-apoptotic Bcl-2; ↓ Reduced pro-apoptotic Bax, Caspase-3, and Caspase-9 [1]. | | Renal Function & Injury | Levels of creatinine, BUN, urea, NGAL, KIM-1, NAG, and creatine clearance [1]. | As above. | ↓ Improved functional markers (creatinine, BUN, etc.); ↑ Increased creatine clearance [1]. |

Detailed Experimental Protocol

For the key study cited above, the experimental methodology was as follows [1]:

  • In Vivo Model: Thirty-two male albino Sprague-Dawley rats were divided into four groups: control, chromium-only (15 mg/kg), chromium (15 mg/kg) + this compound (10 mg/kg), and this compound-only (10 mg/kg).
  • Treatment Duration: The intervention period lasted for four weeks.
  • Gene Expression Analysis: The qRT-PCR protocol was used to evaluate the expression profile of genes related to the HMGB1/RAGE, TLR4/MyD88, and NF-κB pathways.
  • Biochemical Assays: Standardized ELISA protocols and other established assays were used to measure oxidative stress markers, inflammatory cytokines, apoptosis-related proteins, and renal function markers.
  • Histological Examination: Renal tissues were examined using basic histopathology techniques to assess structural damage and recovery.
  • Computational Validation: The palliative role of this compound was further confirmed using molecular docking and molecular dynamic simulation approaches.

Mechanism of Action: HMGB1/RAGE Pathway & this compound Intervention

The diagram below illustrates the core signaling pathway and the points where this compound is experimentally demonstrated to exert its inhibitory effect.

G CellularStress Cellular Stress (e.g., Toxin, Injury) HMGB1Release HMGB1 Release CellularStress->HMGB1Release RAGE RAGE Receptor Activation HMGB1Release->RAGE Binds to DownstreamSig Downstream Signaling (NF-κB, MAPK) RAGE->DownstreamSig NLRP3 NLRP3 Inflammasome Activation DownstreamSig->NLRP3 BiologicalEffects Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Oxidative Stress Apoptosis DownstreamSig->BiologicalEffects NLRP3->BiologicalEffects via Caspase-1 BiologicalEffects->CellularStress Feedback Loop This compound This compound Intervention This compound->HMGB1Release Suppresses This compound->RAGE Modulates This compound->DownstreamSig Inhibits

The mechanistic link between HMGB1/RAGE and inflammation is well-established. HMGB1 is a nuclear protein released by stressed or damaged cells, acting as a potent DAMP (Damage-Associated Molecular Pattern) [2] [3]. Upon release, it binds to receptors including RAGE (Receptor for Advanced Glycation End-products) and TLR4 (Toll-like Receptor 4) [1] [2] [3]. This binding initiates pro-inflammatory downstream signaling cascades (such as NF-κB and MAPK), leading to the production of cytokines (e.g., TNF-α, IL-6, IL-1β), oxidative stress, and activation of the NLRP3 inflammasome, which further amplifies the inflammatory response [1] [2] [3].

As the experimental data shows, this compound treatment effectively counteracts this cascade by [1]:

  • Suppressing the overexpression of HMGB1, RAGE, and associated signaling components (TLR4, MyD88, NF-κB).
  • Restoring redox balance by reducing oxidative markers and boosting antioxidant defenses.
  • Reducing inflammation and apoptosis, leading to improved tissue integrity and organ function.

This compound Compound Profile

  • Chemical Nature: this compound (trans-Astringin) is an orally active natural stilbenoid, specifically a polyphenolic flavonoid. It is a β-D-glucoside derivative of piceatannol [1] [4] [5].
  • Reported Biological Activities: Beyond HMGB1/RAGE pathway modulation, it is characterized as having antioxidant, anti-inflammatory, anti-apoptotic, and anti-ferroptosis activities [1] [4].

References

Experimental Verification of Astringin on the TLR4/MyD88 Pathway

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study provided direct evidence for astringin's modulatory role in the TLR4/MyD88 pathway within a specific model of chromium-induced kidney toxicity [1].

The table below summarizes the core experimental findings from this study:

Research Aspect Experimental Findings with this compound
Gene Expression (qRT-PCR) Downregulated expression of key pathway genes: TLR4, MyD88, HMGB1, RAGE, NF-κB, TNF-α, IL-6, IL-1β, COX-2 [1]
Oxidative Stress Markers ↓ Levels of ROS and MDA; ↑ activities of anti-oxidant enzymes (SOD, CAT, GPx, GSR, HO-1) and GSH content [1]
Kidney Function Markers ↓ Levels of Cystatin C, Uric Acid, NGAL, Creatinine, BUN, NAG, KIM-1, Urea; ↑ Creatine Clearance [1]
Apoptosis Markers ↑ Levels of anti-apoptotic Bcl-2; ↓ levels of pro-apoptotic Bax, Caspase-3, and Caspase-9 [1]
Histological Analysis Restored normal kidney architecture and reduced tissue damage [1]
Binding Affinity (in silico) Molecular docking and dynamic simulation confirmed stable binding with TLR4 and MyD88 [1]

Detailed Experimental Protocols

The study employed a standard in vivo preclinical model and widely accepted biochemical techniques, as outlined below [1].

  • Animal Model and Study Design

    • Subjects: 32 male Sprague Dawley rats.
    • Groups: Divided into 4 groups: Control, Chromium-only (15 mg/kg), Chromium + this compound (15 mg/kg + 10 mg/kg), and this compound-only (10 mg/kg).
    • Administration: Not specified in the abstract, but typically via intraperitoneal injection or oral gavage over a set period.
  • Key Methodologies and Assays

    • Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) was used to measure the mRNA levels of genes involved in the TLR4/MyD88 pathway and inflammation [1].
    • Protein and Biochemical Analysis: Standardized ELISA protocols and other reported biochemical assays were used to measure oxidative stress markers, kidney function parameters, and apoptosis-related proteins [1].
    • Histological Examination: Kidney tissues were processed and evaluated using basic histopathology techniques to assess structural damage and protection [1].
    • Molecular Docking and Simulation: Computational methods (in silico) were used to predict and confirm the binding interaction and stability between this compound and the target proteins (TLR4, MyD88) [1].

This compound's Role in the TLR4/MyD88/NF-κB Signaling Pathway

The experimental data suggests this compound exerts its protective effect by modulating the TLR4/MyD88 pathway, ultimately reducing the expression of pro-inflammatory genes. The following diagram synthesizes this mechanism based on the study's findings.

G Chromium Chromium HMGB1 HMGB1 (DAMP) Chromium->HMGB1 Releases TLR4 TLR4 Receptor HMGB1->TLR4 Activates MyD88 MyD88 Adaptor TLR4->MyD88 Recruits NFkB NF-κB (Transcription Factor) MyD88->NFkB Activates NLR Inflammatory Response (IL-6, TNF-α, IL-1β, COX-2) NFkB->NLR OxidativeStress Oxidative Stress NLR->OxidativeStress Apoptosis Apoptosis NLR->Apoptosis TissueDamage Tissue Damage OxidativeStress->TissueDamage Apoptosis->TissueDamage This compound This compound Intervention This compound->TLR4 Modulates This compound->MyD88 Modulates This compound->OxidativeStress Reduces This compound->Apoptosis Inhibits

Interpretation and Research Context

  • Mechanistic Insight: The combined biochemical, genetic, and computational data strongly suggest that this compound's nephroprotective effect is achieved through the suppression of the TLR4/MyD88/NF-κB signaling axis, which in turn reduces oxidative stress, inflammation, and apoptosis [1].
  • Research Landscape: While this study provides direct verification, the broader context of TLR4 pathway modulation is well-established. Other natural compounds, such as tannic acid, have also been shown to inhibit the TLR4/MyD88/NF-κB pathway to exert anti-inflammatory effects, supporting the plausibility of this compound's mechanism [2].
  • Current Limitations: The primary limitation is that the current verification comes from a single, disease-specific model (chromium-induced nephrotoxicity). The effect may vary in other models of inflammation or disease. Further research is needed to confirm this mechanism in different contexts and systems.

References

astringin NF-κB inhibition comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Experimental Data on Astringin

The table below summarizes the key experimental findings from recent studies on this compound's bioactivity.

Study Model Inducing Agent Key Targets/Pathways Affected Reported Outcomes Citation
In Vitro (A549 lung cells) LPS ↓ PI3K/AKT/NF-κB pathway; ↓ ROS; ↓ TNF-α, IL-1β, IL-6 Protected against LPS-induced oxidative stress and inflammation. [1]
In Vivo (Rat model) Chromium (Cr) ↓ TLR4/MyD88 & HMGB1/RAGE pathways; ↓ NF-κB; ↓ ROS; ↑ Antioxidants (SOD, CAT, GPx) Alleviated nephrotoxicity, reduced oxidative stress and cellular apoptosis. [2]
In Silico (Molecular Docking) N/A Predicted binding to NF-κB2 p100/RelB complex via hydrogen bonds and hydrophobic interactions. Suggested inhibition of the non-canonical NF-κB pathway. [2]

Detailed Experimental Protocols

For researchers interested in replicating these studies, here is a detailed breakdown of the key methodologies used.

  • In Vitro Model of Lung Injury [1]

    • Cell Line: Used human A549 lung epithelial cells.
    • Induction of Injury: Treated with Lipopolysaccharide (LPS) to induce inflammation and oxidative stress.
    • This compound Treatment: Cells were pre-treated or co-treated with this compound.
    • Viability Assay: Cell Counting Kit-8 (CCK-8) was used to assess cell viability and ensure this compound was non-toxic at tested concentrations.
    • ROS Measurement: DCFH-DA fluorescence probe was used to measure intracellular ROS levels.
    • Cytokine Analysis: Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant.
    • Protein Expression: Western Blotting was performed to analyze the protein expression levels of key components in the PI3K/AKT/NF-κB pathway.
  • In Vivo Model of Nephrotoxicity [2]

    • Animals: Wistar rats were used in the study.
    • Induction of Toxicity: Nephrotoxicity was induced by administering Potassium Dichromate (a source of Cr (VI)) via intraperitoneal injection at a dose of 8 mg/kg/day for 21 days.
    • This compound Treatment: this compound was administered orally at three different doses (2.5, 5, and 10 mg/kg/day) for the same duration.
    • Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) was used to measure the mRNA expression of genes related to the TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways.
    • Oxidative Stress Markers: The levels of Reactive Oxygen Species (ROS) and activities of antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) were measured in renal tissue using commercial assay kits.
    • Histopathological Examination: Kidney tissues were subjected to H&E (Hematoxylin and Eosin) staining to observe morphological changes and assess tissue damage.

NF-κB Signaling Pathway and this compound's Role

The diagram below illustrates the canonical NF-κB signaling pathway, which is a primary target of this compound's anti-inflammatory action.

G Canonical NF-κB Signaling Pathway TNF TNFα/LPS TLR4 TLR4/Receptor TNF->TLR4 Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkB IκBα (Inhibitor) IKK_complex->IkB Phosphorylates IkB_degradation Ubiquitination & Proteasomal Degradation IKK_complex->IkB_degradation Triggers NFkB_inactive NF-κB (p65/p50) Cytoplasmic, Inactive IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) Nuclear, Active NFkB_inactive->NFkB_active Translocates Inflammatory_Response Transcription of Inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_active->Inflammatory_Response Induces This compound This compound This compound->IKK_complex Inhibits This compound->NFkB_active Suppresses IkB_degradation->NFkB_active Releases NF-κB

This compound exerts its effects by targeting multiple steps in the NF-κB pathway. It has been shown to inhibit the activity of the IKK complex, which prevents the phosphorylation and subsequent degradation of the inhibitor IκBα [1]. Furthermore, this compound can suppress the nuclear translocation and DNA-binding activity of NF-κB, thereby reducing the transcription of pro-inflammatory genes [2] [1]. Its antioxidant properties also contribute to this effect by reducing the ROS that can activate NF-κB signaling [2] [1].

Research Implications and Future Directions

The current evidence strongly positions this compound as a promising multi-target anti-inflammatory agent. Its ability to simultaneously modulate oxidative stress and key inflammatory pathways like PI3K/AKT/NF-κB and TLR4/MyD88 is particularly noteworthy [2] [1]. However, to advance its therapeutic potential, future research should focus on:

  • Comparative Efficacy: Directly comparing this compound's potency and mechanism with other well-known natural NF-κB inhibitors like resveratrol or curcumin.
  • ADME Profiling: Conducting detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body.
  • Disease-Specific Models: Expanding research into other relevant disease models, particularly those involving chronic inflammation.

References

×

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

406.12638228 Da

Monoisotopic Mass

406.12638228 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4ER6YKM4YL

Wikipedia

Astringin

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023
1. Tegeo, P.W., Fauconneau, B., Deffieux, G., et al. Isolation, identification, and antioxidant activity of three stilbene glucosides newly extracted from Vitis vinifera cell cultures. J. Nat. Prod. 61(5), 655-657 (1998).
2. Waffo-Téguo, P., Hawthorne, M.E., Cuendet, M., et al. Potential cancer-chemopreventive activities of wine stilbenoids and flavans extracted from grape (Vitis vinifera) cell cultures. Nutr. Cancer 40(2), 173-179 (2001).

Explore Compound Types